Predictive Crystallography and X-Ray Structural Analysis of 4-Nitro-1H-indole-3-carbonitrile
Executive Summary 4-Nitro-1H-indole-3-carbonitrile (CAS 4770-00-7) is a highly versatile, nitro-substituted indole derivative utilized extensively as a privileged scaffold in medicinal chemistry and drug discovery[1]. It...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
4-Nitro-1H-indole-3-carbonitrile (CAS 4770-00-7) is a highly versatile, nitro-substituted indole derivative utilized extensively as a privileged scaffold in medicinal chemistry and drug discovery[1]. Its unique architecture—featuring an electron-withdrawing cyano group at the C3 position and a bulky nitro group at the C4 position—makes it an ideal precursor for synthesizing complex fused heterocyclic systems[1]. Despite its immense synthetic utility, empirical X-ray crystallographic data for this specific compound remains unreported in major structural databases[1].
As a Senior Application Scientist, I have structured this technical guide to serve as a definitive framework for the predictive structural analysis and the standardized crystallographic workflow required to successfully isolate, mount, and solve the X-ray structure of 4-nitro-1H-indole-3-carbonitrile.
Because the empirical structure is pending future experimental studies[1], structural biologists must rely on predictive crystallography grounded in analogous structures, such as 3-cyanoindoles[2][3] and 4-nitroindoles[4].
The Causality of Conformation and Steric Hindrance
The indole core is inherently planar due to aromatic
π
-electron delocalization. However, the vicinal placement of the C3-carbonitrile and C4-nitro groups introduces severe steric hindrance[4][5].
The causality of the molecule's 3D conformation is dictated by the hybridization of these substituents. The sp-hybridized cyano group is linear and relatively unhindered, projecting straight outward from the C3 position. Conversely, the sp²-hybridized nitro group is sterically demanding[6]. To minimize repulsive van der Waals interactions (steric clash) between the oxygen atoms of the nitro group and the nitrogen of the cyano group, the nitro group is forced to rotate out of the indole plane[4][7]. This torsion angle is a critical crystallographic parameter that dictates the molecule's solid-state packing and its reactivity profile in solution.
Predicted Crystallographic Parameters
Based on the structural behaviors of highly substituted indoles, we can predict the quantitative crystallographic data for 4-nitro-1H-indole-3-carbonitrile.
Table 1: Predicted Quantitative Crystallographic Data
Parameter
Predicted Value Range
Causality / Rationale
Crystal System
Monoclinic or Triclinic
Typical for highly substituted, asymmetric indoles[2].
Space Group
P21/c
or
P1ˉ
Centrosymmetric packing favored by strong intermolecular H-bonds.
Z (Molecules/Unit Cell)
4
Standard for
P21/c
packing efficiency.
Torsion Angle (C3-C4-N-O)
30° – 60°
Out-of-plane twist to relieve C3-cyano/C4-nitro steric clash[4].
H-Bond Distances (D···A)
2.8 Å – 3.1 Å
Strong N-H···O or N-H···N interactions stabilizing the lattice.
Crystal Packing and Intermolecular Interactions
The crystal lattice of 4-nitro-1H-indole-3-carbonitrile is stabilized by a delicate balance of hydrogen bonding and
π−π
stacking.
Causality of Lattice Formation:
The N1-H of the indole ring acts as a strong hydrogen bond donor[1]. The electronegative oxygen atoms of the out-of-plane nitro group and the nitrogen atom of the cyano group serve as competing hydrogen bond acceptors[1]. This creates a robust intermolecular hydrogen-bonding network (e.g., N-H···O or N-H···N). Combined with the
π−π
stacking of the electron-deficient indole rings, these interactions drive the crystallization process into a tightly packed unit cell.
Logical relationship of steric and electronic factors dictating the crystal lattice.
Standardized Experimental Protocol for X-ray Structure Determination
To elucidate the definitive X-ray structure, a self-validating experimental workflow must be employed. This protocol ensures that the resulting crystallographic model is both accurate and reproducible.
Step-by-step experimental workflow for X-ray structural analysis.
Rationale: 4-nitro-1H-indole-3-carbonitrile exhibits moderate solubility in polar aprotic solvents but is less soluble in non-polar solvents.
Procedure: Dissolve 10 mg of the highly purified compound in a minimum volume (approx. 0.5 mL) of ethyl acetate. Place this solution in a small inner vial. Place the inner vial inside a larger outer vial containing 3 mL of a volatile anti-solvent (e.g., hexanes). Seal the outer vial tightly.
Causality: As the hexane vapor slowly diffuses into the ethyl acetate solution, the dielectric constant of the solvent mixture shifts. The solubility of the compound decreases gradually, promoting the slow nucleation and growth of high-quality, diffraction-grade single crystals rather than amorphous precipitates.
Step 2: Crystal Mounting and Data Collection
Procedure: Select a single crystal with well-defined faces (approx. 0.2 × 0.1 × 0.1 mm) under a polarized light microscope. Mount the crystal on a MiTeGen cryoloop using paratone oil.
Causality: The paratone oil acts as a cryoprotectant. Flash-cooling the crystal to 100 K under a continuous liquid nitrogen stream minimizes the thermal motion (anisotropic displacement) of the atoms. This enhances the high-angle diffraction intensities and drastically reduces radiation damage to the organic crystal.
Data Collection: Collect diffraction data using a diffractometer equipped with a microfocus X-ray source (Cu K
α
,
λ=1.54184
Å or Mo K
α
,
λ=0.71073
Å) and a photon-counting pixel array detector.
Step 3: Structure Solution and Refinement (Self-Validating System)
Procedure: Integrate and scale the data using software like APEX4 or CrysAlisPro. Solve the phase problem using intrinsic phasing via SHELXT and refine the structure using full-matrix least-squares on
F2
via SHELXL.
Self-Validation: This protocol acts as a self-validating mathematical system. The refinement validates itself through the convergence of the
R1
factor (target
<0.05
) and the Goodness-of-Fit (target
≈1.0
).
Verification: Ensure all non-hydrogen atoms are refined anisotropically. The N1-H hydrogen atom must be located objectively from the difference Fourier map and refined freely to empirically confirm the predicted hydrogen-bonding network.
References
Crystal Structure of 1-Phenylsulfonyl-2-methyl-3-cyanoindole - J-Stage. J-Stage.[Link]
Unlocking Reactivity of TrpB: A General Biocatalytic Platform for Synthesis of Tryptophan Analogues - PMC. National Institutes of Health.[Link]
Regiospecific Synthesis of 1,4-Diaryl-5-cyano-1,2,3-triazoles and Their Photoconversion to 2- or 3-Cyanoindoles | The Journal of Organic Chemistry. ACS Publications.[Link]
Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan - MDPI. MDPI.[Link]
Steric Hindrance (Is Like A Fat Goalie) - Master Organic Chemistry. Master Organic Chemistry.[Link]
Technical Whitepaper: Safety Data Profiling and Synthetic Applications of 4-Nitro-1H-indole-3-carbonitrile
Executive Summary As a highly functionalized heterocycle, 4-nitro-1H-indole-3-carbonitrile (CAS: 4770-00-7) represents a critical scaffold in modern drug discovery and medicinal chemistry. The orthogonal reactivity of it...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a highly functionalized heterocycle, 4-nitro-1H-indole-3-carbonitrile (CAS: 4770-00-7) represents a critical scaffold in modern drug discovery and medicinal chemistry. The orthogonal reactivity of its C3-carbonitrile and C4-nitro groups enables the construction of complex fused indole architectures. However, this reactivity also dictates a stringent safety profile. As a Senior Application Scientist, I have designed this whitepaper to provide a comprehensive analysis of its physicochemical properties, toxicological mechanisms, and validated handling protocols, bridging the gap between chemical safety and synthetic utility.
Physicochemical Profiling & Structural Dynamics
Understanding the molecular dynamics of 4-nitro-1H-indole-3-carbonitrile is foundational to both its application and safe handling. The electron-withdrawing nature of the nitro and cyano groups significantly reduces the electron density of the indole core, altering its typical nucleophilic character and making it susceptible to specific electrophilic and cyclization pathways.
Table 1: Physicochemical and Spectroscopic Properties
Parameter
Value / Description
Causality / Significance
CAS Number
4770-00-7
Unique identifier for regulatory tracking and SDS retrieval.
Essential for molarity calculations and mass spectrometry[1].
IR: N-H Stretch
3400–3300 cm⁻¹
Confirms an intact indole ring; shifts indicate hydrogen bonding[1].
IR: C≡N Stretch
2260–2220 cm⁻¹
Sharp band confirming nitrile presence; disappears upon hydrolysis[1].
IR: NO₂ Stretch
1550–1500 cm⁻¹ (Asym)
Confirms nitro group; critical for tracking reduction reactions[1].
Toxicological Assessment & Mechanistic Causality
The hazard profile of 4-nitro-1H-indole-3-carbonitrile is intrinsically linked to its reducible nitro group. Like many nitroaromatics, it poses specific health risks that must be mitigated through rigorous engineering controls.
Table 2: Globally Harmonized System (GHS) Hazard Classification
Hazard Code
Statement
Mechanistic Causality
H302
Harmful if swallowed
Systemic absorption leads to metabolic activation and toxicity in the liver[2].
H315 / H318
Causes skin irritation / serious eye damage
The electrophilic nature of the compound reacts with nucleophilic residues in tissue proteins[2][3].
H335
May cause respiratory irritation
Fine particulate dust interacts with mucosal membranes, causing acute inflammation[3].
H341
Suspected of causing genetic defects
Enzymatic nitroreduction generates reactive intermediates that form DNA adducts[4].
Mechanistic Pathway of Toxicity
To fully appreciate the H341 (mutagenicity) classification, one must understand the metabolic fate of nitroaromatics. The nitro group undergoes enzymatic reduction by cellular nitroreductases, forming reactive nitroso (-NO) and hydroxylamine (-NHOH) intermediates. These electrophiles can covalently bind to DNA, causing mutations, while simultaneous redox cycling generates reactive oxygen species (ROS)[4].
Mechanistic pathway of nitroaromatic-induced mutagenicity and oxidative stress.
Self-Validating Protocols for Handling and Storage
Standard operating procedures (SOPs) often fail when they lack built-in validation mechanisms. The following protocol ensures that every safety measure is actively verified before proceeding to the next step.
Step-by-Step Handling Methodology:
Environmental Containment Validation :
Action: Conduct all operations within a certified Class II Type B2 biological safety cabinet or a chemical fume hood.
Validation: Prior to opening the reagent, verify the digital airflow monitor reads a face velocity of 0.4–0.6 m/s. Causality : This prevents aerosolized exposure to H335/H341 particulates.
Personal Protective Equipment (PPE) Integrity Check :
Action: Don nitrile gloves (double-gloving recommended), a flame-resistant lab coat, and tight-fitting safety goggles (EN 166 compliant)[2].
Validation: Perform a visual and tactile inflation test on the outer gloves to ensure zero micro-punctures before handling the powder.
Weighing and Transfer :
Action: Use anti-static weighing boats and spatulas.
Validation: Ground the analytical balance to prevent static discharge, which can cause fine powders to disperse into the breathing zone.
Storage and Segregation :
Action: Store in a tightly sealed container under an inert atmosphere (Argon/N2), protected from light, at 2-8°C[4][5].
Validation: Ensure the storage cabinet is locked (P405 compliance) and segregated from strong oxidizing agents and strong bases.
Synthetic Applications: Fused Indole Construction
In medicinal chemistry, 4-nitro-1H-indole-3-carbonitrile is a privileged scaffold. The vicinal placement of the nitrile and nitro-bearing ring allows for complex cyclization reactions. A prime example is the synthesis of pyrrolo[3,4-b]indoles via a modified Barton-Zard reaction[6].
Step-by-Step Synthetic Workflow:
Substrate Activation :
Action: Dissolve 4-nitro-1H-indole-3-carbonitrile in anhydrous tetrahydrofuran (THF) under an argon atmosphere.
Validation: Perform a Karl Fischer titration on the THF solvent to ensure moisture content is <50 ppm. Causality : Excess water can prematurely hydrolyze the sensitive nitrile group.
Reagent Addition :
Action: Add ethyl isocyanoacetate and a non-nucleophilic base (e.g., DBU) dropwise at 0°C.
Validation: Monitor the internal reaction temperature using a thermocouple. Causality : The initial deprotonation is exothermic; maintaining 0°C prevents the thermal degradation of the isocyanoacetate.
Cyclization and Monitoring :
Action: Allow the reaction to warm to room temperature.
Validation: Track reaction progress via LC-MS. The disappearance of the starting material mass (m/z 187.15) and the appearance of the cyclized product mass confirms the successful cascade reaction.
Quenching and Isolation :
Action: Quench the reaction with saturated aqueous NH4Cl to neutralize the base, followed by extraction with ethyl acetate.
Validation: Check the pH of the aqueous layer (target pH ~6-7) to ensure complete neutralization before phase separation, preventing base-catalyzed side reactions during concentration.
Safety-integrated synthetic workflow for 4-nitro-1H-indole-3-carbonitrile derivatives.
Mechanism of action of 4-nitro-1H-indole-3-carbonitrile derivatives
An In-Depth Technical Guide to the Mechanism of Action of 4-nitro-1H-indole-3-carbonitrile Derivatives For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the c...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Mechanism of Action of 4-nitro-1H-indole-3-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, biological targets, and mechanisms of action of 4-nitro-1H-indole-3-carbonitrile derivatives. It is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics based on this privileged scaffold.
Introduction: The 4-nitro-1H-indole-3-carbonitrile Scaffold
The 4-nitro-1H-indole-3-carbonitrile core is a unique heterocyclic structure that has garnered significant attention in medicinal chemistry. The indole ring system is a common motif in numerous biologically active natural products and approved drugs.[1][2] The presence of a nitro group at the 4-position and a carbonitrile group at the 3-position significantly influences the electronic properties of the indole ring, making it a versatile scaffold for the design of targeted therapeutics.[3]
The strong electron-withdrawing nature of both the nitro and carbonitrile groups lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which can enhance the molecule's ability to participate in crucial biological interactions.[3] These functional groups can act as hydrogen bond acceptors and participate in other non-covalent interactions within the binding pockets of target proteins.[3]
Key Biological Targets and Mechanisms of Action
Derivatives of the 4-nitro-1H-indole-3-carbonitrile scaffold have been investigated for their potential to modulate the activity of several key biological targets implicated in various diseases, particularly cancer. The primary mechanisms of action revolve around the inhibition of protein kinases and the modulation of other important cellular pathways.
Protein Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrate proteins.[4] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for drug development.[4] The indole scaffold is a well-established pharmacophore for kinase inhibitors.[1]
Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that are crucial for the development and function of the nervous system.[5] Fusions involving the neurotrophic receptor tyrosine kinase (NTRK) genes lead to the expression of constitutively active TRK fusion proteins that are oncogenic drivers in a wide range of tumors.[5]
Derivatives of 1H-indole-3-carbonitrile have been identified as potent inhibitors of TRK.[5] The proposed mechanism of action involves the binding of the indole-3-carbonitrile scaffold to the ATP-binding pocket of the TRK kinase domain. This binding event prevents the phosphorylation of TRK and downstream signaling pathways, ultimately leading to cell cycle arrest and apoptosis in cancer cells harboring NTRK gene fusions.[5]
A hypothetical binding mode of a 4-nitro-1H-indole-3-carbonitrile derivative within the TRK active site could involve:
Hydrogen Bonding: The N-H of the indole ring and the oxygen atoms of the nitro group can form hydrogen bonds with amino acid residues in the hinge region of the kinase.[3]
π-π Stacking: The aromatic indole ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine or tyrosine.[3]
Caption: Experimental workflow for target validation.
Objective: To determine the inhibitory activity of the compound against a panel of purified protein kinases.
Methodology:
Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and ATP.
Add varying concentrations of the 4-nitro-1H-indole-3-carbonitrile derivative.
Incubate the reaction for a specific time at an optimal temperature.
Quantify the kinase activity by measuring the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).
Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the kinase activity.
Causality: This assay directly measures the interaction between the compound and the purified enzyme, providing a quantitative measure of its inhibitory potency.
Objective: To confirm the direct binding of the compound to its target protein in a cellular context.
Methodology:
Treat intact cells with the 4-nitro-1H-indole-3-carbonitrile derivative or a vehicle control.
Heat the cell lysates to a range of temperatures.
Cool the samples and separate the soluble and aggregated proteins by centrifugation.
Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or other protein detection methods.
A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.
Causality: This method provides evidence of target engagement within the complex environment of the cell, validating the in vitro findings.
Cellular Assays for Downstream Effects
Objective: To assess the effect of the compound on the phosphorylation status of downstream signaling proteins.
Methodology:
Treat cells with the 4-nitro-1H-indole-3-carbonitrile derivative for various times and at different concentrations.
Lyse the cells to extract total protein.
Separate the proteins by size using SDS-PAGE.
Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
Probe the membrane with primary antibodies specific for the phosphorylated form of the target protein and its downstream effectors.
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.
Quantify the band intensities to determine the change in protein phosphorylation.
Causality: A decrease in the phosphorylation of downstream proteins confirms that the compound is inhibiting the activity of the upstream kinase.
Objective: To determine the effect of the compound on cell cycle progression.
Methodology:
Treat cells with the compound for a duration that allows for at least one cell cycle to complete (e.g., 24-48 hours).
Harvest the cells and fix them in ethanol.
Stain the cells with a DNA-binding dye, such as propidium iodide (PI).
Analyze the DNA content of the cells using a flow cytometer.
The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity.
Causality: An accumulation of cells in a specific phase of the cell cycle indicates that the compound is inducing cell cycle arrest at that checkpoint.
Objective: To quantify the induction of apoptosis by the compound.
Methodology (Annexin V/PI Staining):
Treat cells with the compound for a specified time.
Harvest the cells and wash them with a binding buffer.
Stain the cells with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (PI, which stains necrotic or late apoptotic cells with compromised membranes).
Analyze the stained cells by flow cytometry.
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Causality: An increase in the percentage of Annexin V-positive cells provides direct evidence of apoptosis induction.
Conclusion
The 4-nitro-1H-indole-3-carbonitrile scaffold represents a promising starting point for the development of novel therapeutics targeting a range of diseases. Its unique electronic and structural features allow for potent and selective interactions with various biological targets, most notably protein kinases. A thorough understanding of the mechanism of action, from direct target engagement to downstream cellular consequences, is crucial for the successful translation of these compounds into clinical candidates. The experimental protocols outlined in this guide provide a robust framework for researchers to elucidate the intricate mechanisms by which these derivatives exert their biological effects.
References
Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors - PubMed. [Link]
Efficient Green Synthesis, Anticancer Activity, and Molecular Docking Studies of Indolemethanes Using a Bioglycerol-Based Carbon Sulfonic Acid Catalyst | ACS Omega - ACS Publications. [Link]
Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists - PubMed. [Link]
Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed. [Link]
Design, synthesis of anticancer and anti-inflammatory 4-(1- methyl-1H-indol-3-yl)-6-(methylthio) pyrimidine-5-carbonitriles - Dr. Babasaheb Ambedkar Marathwada University. [Link]
An expeditious synthesis and anticancer activity of novel 4-(3'-indolyl)oxazoles - PubMed. [Link]
Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design - PubMed. [Link]
Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment - MDPI. [Link]
3-Substituted indolizine-1-carbonitrile derivatives as phosphatase inhibitors - PubMed. [Link]
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. [Link]
Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - MDPI. [Link]
Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC. [Link]
Application Note: Synthesis and Characterization of 4-Nitro-1H-indole-3-carbonitrile
Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Compound: 4-Nitro-1H-indole-3-carbonitrile (CAS: 4770-00-7)[1] Introduction and Mechanistic Rationale The indole-3...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists.
Compound: 4-Nitro-1H-indole-3-carbonitrile (CAS: 4770-00-7)[1]
Introduction and Mechanistic Rationale
The indole-3-carbonitrile motif is a privileged scaffold in drug discovery, frequently utilized as a precursor for tryptamines, amidines, and various heterocyclic therapeutic agents. The synthesis of 4-nitro-1H-indole-3-carbonitrile presents a unique synthetic challenge. The strong electron-withdrawing nature of the nitro group at the C4 position significantly deactivates the indole core, particularly at the C3 position.
Standard Vilsmeier-Haack formylation (followed by dehydration to the nitrile) often proceeds sluggishly and with poor yields on such deactivated substrates. To overcome this thermodynamic barrier, this protocol employs Chlorosulfonyl Isocyanate (CSI) . CSI is an exceptionally powerful electrophile that facilitates direct cyanation at the C3 position in a single operational pot, bypassing the need for an aldehyde intermediate [2].
Reaction Causality & Design
Electrophilic Attack: CSI attacks the C3 position of the indole. The high reactivity of CSI overcomes the deactivation caused by the C4-nitro group.
Intermediate Formation: An N-chlorosulfonylamide intermediate is formed.
Elimination: The addition of N,N-Dimethylformamide (DMF) serves a dual purpose. It acts as a nucleophilic catalyst to attack the sulfonyl group, facilitating the rapid elimination of chlorosulfonic acid and generating the desired nitrile.
Fig 1: Mechanistic workflow for the direct cyanation of 4-nitroindole using CSI.
Experimental Protocol
Note: This procedure must be conducted in a professional laboratory setting within a certified fume hood. CSI is highly corrosive and reacts violently with moisture.
Reagent Stoichiometry
Reagent
MW ( g/mol )
Equivalents
Amount
Role
4-Nitro-1H-indole
162.15
1.0
1.62 g (10.0 mmol)
Starting Material
Chlorosulfonyl Isocyanate (CSI)
141.53
1.15
1.00 mL (11.5 mmol)
Cyanating Agent
Anhydrous Acetonitrile
41.05
-
20 mL
Solvent
N,N-Dimethylformamide (DMF)
73.09
Excess
2.5 mL
Elimination Reagent
Step-by-Step Methodology
Step 1: System Preparation and Dissolution
Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a rubber septum.
Charge the flask with 4-nitro-1H-indole (1.62 g, 10.0 mmol) and anhydrous acetonitrile (20 mL).
Causality: Anhydrous conditions are critical. Any ambient moisture will rapidly hydrolyze the CSI reagent, generating highly corrosive chlorosulfonic acid and carbon dioxide, completely quenching the reaction.
Step 2: Electrophilic Addition
Cool the reaction mixture to 0 °C using an ice-water bath.
Using a dry, gas-tight syringe, add chlorosulfonyl isocyanate (1.00 mL, 11.5 mmol) dropwise over 10 minutes.
Causality: The addition is highly exothermic. Maintaining the temperature at 0 °C prevents polymerization of the indole and ensures strict regioselectivity at the C3 position. The solution will typically transition to a deep red/brown color as the N-chlorosulfonylamide intermediate forms.
Stir the mixture at 0 °C for 1 hour, then allow it to warm to ambient temperature (20-25 °C) for an additional 1 hour to ensure complete conversion of the deactivated starting material.
Step 3: Elimination to Nitrile
Re-cool the reaction vessel to 0 °C.
Add anhydrous DMF (2.5 mL) dropwise.
Causality: DMF attacks the intermediate, facilitating the elimination of the chlorosulfonyl group. This step is also exothermic and evolves gas; controlled addition prevents reaction runaway.
Stir for 30 minutes at 0 °C.
Step 4: Workup and Isolation
Pour the reaction mixture slowly into 100 mL of vigorously stirred crushed ice/water.
Causality: The aqueous quench hydrolyzes any remaining reactive intermediates and precipitates the highly hydrophobic 4-nitro-1H-indole-3-carbonitrile product.
Collect the resulting precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold distilled water (3 × 20 mL) to remove residual DMF and acidic byproducts.
Step 5: Purification
Purify the crude solid via recrystallization from hot ethanol or via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
Dry the purified product in vacuo at 50 °C for 12 hours to afford the title compound as a solid.
Analytical Characterization
To validate the success of the synthesis, the following spectroscopic parameters should be confirmed [2]. The introduction of the strongly electron-withdrawing cyano group at C3 significantly alters the electronic environment compared to the parent 4-nitroindole.
Analytical Method
Expected Signals / Observations
Structural Correlation
¹H NMR (DMSO-d6)
δ ~12.8 (br s, 1H)
Indole N-H (Shifted downfield due to -CN)
δ ~8.50 (s, 1H)
C2-H (Characteristic sharp singlet)
δ 8.0 - 7.5 (m, 3H)
Aromatic protons (H5, H6, H7)
¹³C NMR (DMSO-d6)
δ 115.0 - 116.5 ppm
C≡N (Nitrile carbon)
δ 85.0 - 90.0 ppm
C3 (Significantly shielded by adjacent nitrile)
FT-IR (ATR)
~2225 cm⁻¹
Sharp, strong C≡N stretching band
~1520 cm⁻¹, ~1340 cm⁻¹
Asymmetric and symmetric -NO₂ stretching
Mass Spectrometry
m/z 186.0 [M-H]⁻
ESI-MS (Negative ion mode)
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 283178, 4-nitro-1H-indole-3-carbonitrile. Retrieved April 4, 2026. Available at:[Link]
Application
Selective reduction of the nitro group in 4-nitro-1H-indole-3-carbonitrile
An Application Guide to the Chemoselective Reduction of 4-nitro-1H-indole-3-carbonitrile Abstract This technical guide provides a comprehensive overview and detailed protocols for the selective reduction of the nitro gro...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide to the Chemoselective Reduction of 4-nitro-1H-indole-3-carbonitrile
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the selective reduction of the nitro group in 4-nitro-1H-indole-3-carbonitrile to yield 4-amino-1H-indole-3-carbonitrile. This transformation is a critical step in the synthesis of various pharmacologically active molecules. The primary challenge lies in achieving high chemoselectivity, preserving the chemically sensitive nitrile group and the indole core. This document explores multiple robust methodologies, including catalytic hydrogenation and chemical reductions using metal-based reagents. Each method is discussed in the context of its mechanism, advantages, and limitations, supported by step-by-step, field-proven protocols designed for reproducibility and scalability.
Introduction: The Synthetic Challenge and Strategic Importance
4-amino-1H-indole-3-carbonitrile is a high-value intermediate in medicinal chemistry and drug development. The vicinal amino and cyano groups on the indole scaffold provide a versatile platform for the construction of complex heterocyclic systems, including those found in kinase inhibitors and other targeted therapeutics.
The synthesis of this key intermediate from 4-nitro-1H-indole-3-carbonitrile presents a classic chemoselectivity problem. The nitro group must be reduced to a primary amine without affecting the nitrile moiety. Many common reducing agents, such as lithium aluminum hydride (LiAlH4), are too powerful and will readily reduce both functional groups.[1] Therefore, the choice of reducing agent and reaction conditions is paramount to the success of this transformation. This guide details methodologies that navigate this challenge effectively.
Caption: Reaction scheme for the selective nitro reduction.
Methodologies for Selective Nitro Group Reduction
The selection of an appropriate reduction method depends on several factors, including available laboratory equipment (e.g., high-pressure hydrogenators), substrate sensitivity, and desired scale. We present several reliable methods, each with distinct advantages.
Chemical Reduction with Metal Reagents
Metal-based reducing agents, particularly in acidic or neutral media, are renowned for their ability to selectively reduce aromatic nitro groups while leaving other functionalities like nitriles untouched.[1][2]
A. Tin(II) Chloride (SnCl₂): The Classic Choice for Selectivity
The use of stannous chloride (SnCl₂) is one of the most reliable and widely documented methods for this transformation.[1][3] It is highly chemoselective for the nitro group in the presence of nitriles, esters, and ketones.[2][3] The reaction proceeds in a protic solvent, typically ethanol, and often requires heating.[3][4]
Causality: The mechanism involves a series of single-electron transfers from Sn(II) to the nitro group. The acidic conditions often used are not harsh enough to hydrolyze the nitrile. The primary challenge with this method is the workup, which requires careful pH adjustment to precipitate and remove tin salts.[3]
B. Iron (Fe) in Acidic Media: The Economical Workhorse
Reduction using iron powder in the presence of an acid like acetic acid (AcOH) or a salt like ammonium chloride (NH₄Cl) is another highly effective and economical method.[1][5] This method is a staple in industrial chemistry due to the low cost and relative safety of the reagents.
Causality: Iron metal acts as the electron donor. The reaction is typically heterogeneous and requires an acidic medium to facilitate the reduction and dissolve the resulting iron oxides.[5] Like the SnCl₂ method, it is highly selective for the nitro group.[6]
Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method that often produces high yields with minimal byproducts.[7] The key to success is selecting a catalyst and conditions that favor nitro group reduction over nitrile reduction.
A. Palladium on Carbon (Pd/C): The Versatile Catalyst
Palladium on carbon (Pd/C) is a powerful hydrogenation catalyst for reducing nitro groups.[1][8] However, under harsh conditions (high pressure or temperature), it can also reduce nitriles.[9] Therefore, careful control of reaction parameters is essential. Sometimes, catalyst poisons or additives can be used to temper the catalyst's activity and enhance selectivity.[9][10]
Causality: The reaction occurs on the surface of the palladium catalyst, where molecular hydrogen (H₂) is adsorbed and activated. The nitro compound also adsorbs to the surface, allowing for the stepwise transfer of hydrogen atoms.[8]
B. Raney® Nickel: An Active Alternative
Raney Nickel is another highly active catalyst for nitro group reductions.[1][11] It is often employed when trying to avoid issues like dehalogenation, which can occur with Pd/C.[1] However, Raney Nickel is also very effective at reducing nitriles, making it a potentially less selective choice for this specific transformation unless conditions are meticulously optimized.[11][12]
Transfer Hydrogenation
This method offers the benefits of catalytic hydrogenation without the need for high-pressure hydrogen gas, making it more accessible for many laboratories. A hydrogen donor molecule, such as ammonium formate or hydrazine, is used to generate hydrogen in situ.[3]
Causality: With a catalyst like Pd/C, the hydrogen donor decomposes on the catalyst surface to provide the active hydrogen for the reduction. This technique is often very mild and can exhibit excellent chemoselectivity.[3]
Sodium Dithionite (Na₂S₂O₄)
For a metal-free alternative, sodium dithionite offers a mild and effective solution.[13] It is particularly useful for substrates that may be sensitive to acidic conditions or catalytic metals. The reaction is typically run in a mixed solvent system, such as methanol/water or THF/water.[13][14]
Causality: In aqueous media, the dithionite ion is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species. This radical transfers electrons to the nitro group, leading to its reduction.[13]
Clean reaction, high yield, catalytic process (low waste).[8]
Requires specialized high-pressure equipment, potential for nitrile reduction.[9]
Transfer Hydrogenation
HCOONH₄, Pd/C
Methanol, Ethanol
Reflux
Avoids high-pressure H₂, mild conditions, good selectivity.[3]
Can be slower than direct hydrogenation.
Sodium Dithionite
Na₂S₂O₄
THF/Water, Dioxane/Water
RT - Reflux
Metal-free, mild conditions, good for sensitive substrates.[13]
Requires aqueous solvent system, moderate yields in some cases.
Experimental Workflows and Protocols
Caption: Decision tree for selecting the optimal reduction protocol.
Protocol 1: Selective Reduction using Tin(II) Chloride (SnCl₂·2H₂O)
This protocol is highly recommended for its exceptional reliability and chemoselectivity, making it an excellent choice for laboratory-scale synthesis.[3]
Caption: Step-by-step workflow for the SnCl₂ reduction method.
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Celite® or other filter aid
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-nitro-1H-indole-3-carbonitrile (1.0 equiv) and absolute ethanol (approx. 10-20 mL per gram of starting material).
Addition of Reagent: Add tin(II) chloride dihydrate (5.0 equiv) to the suspension.
Reaction: Heat the mixture to reflux (approx. 78°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-6 hours).
Workup - Quenching: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a beaker containing crushed ice.
Workup - Neutralization: With vigorous stirring, slowly add saturated aqueous NaHCO₃ solution until the pH of the mixture is ~7-8. This will cause a thick, white precipitate of tin salts to form.[3]
Workup - Filtration: Filter the entire mixture through a pad of Celite® to remove the insoluble tin salts. Wash the filter cake thoroughly with ethyl acetate.
Workup - Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
Workup - Washing and Drying: Combine the organic extracts and wash once with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification: The crude 4-amino-1H-indole-3-carbonitrile can be purified by silica gel column chromatography or recrystallization to afford the final product.
Protocol 2: Selective Catalytic Hydrogenation using Pd/C
This protocol is ideal for clean, scalable synthesis if hydrogenation equipment is available. Careful monitoring is key to prevent over-reduction.
Materials:
4-nitro-1H-indole-3-carbonitrile (1.0 equiv)
10% Palladium on Carbon (Pd/C) (5-10 mol% by weight)
Methanol or Ethyl Acetate
Hydrogen (H₂) gas source
Parr shaker or similar hydrogenation apparatus
Celite® or other filter aid
Procedure:
Reaction Setup: In a suitable pressure vessel, dissolve or suspend 4-nitro-1H-indole-3-carbonitrile (1.0 equiv) in methanol or ethyl acetate.
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% by weight) to the vessel under an inert atmosphere (e.g., Nitrogen or Argon).
Hydrogenation: Seal the vessel, purge it several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 psi or 3-4 bar).
Reaction: Stir the reaction mixture vigorously at room temperature. The progress can be monitored by the uptake of hydrogen or by carefully sampling and analyzing via TLC or LC-MS. Reactions are typically complete within 2-8 hours.
Workup - Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Pd/C catalyst can be pyrophoric upon exposure to air, especially when dry. Do not allow the filter cake to dry out completely. Wash the filter cake with the reaction solvent.
Workup - Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.
Purification: The product is often of high purity, but can be further purified by recrystallization or column chromatography if necessary.
Conclusion
The selective reduction of 4-nitro-1H-indole-3-carbonitrile is a readily achievable transformation provided the correct methodology is employed. For laboratory-scale synthesis where robustness and high chemoselectivity are paramount, the Tin(II) Chloride method (Protocol 1) is highly recommended. For larger-scale operations where process efficiency and atom economy are critical, Catalytic Hydrogenation (Protocol 2) offers a clean and effective alternative, assuming the necessary equipment and safety protocols are in place. By understanding the causality behind each method, researchers can confidently select and execute the optimal procedure for their synthetic goals.
References
RSC Publishing. (n.d.). Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst. Royal Society of Chemistry. [Link]
Calvin University. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. [Link]
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]
ACS Publications. (2017). Chemoselective Reduction of Nitro and Nitrile Compounds with Magnetic Carbon Nanotubes-Supported Pt(II) Catalyst under Mild Conditions. Industrial & Engineering Chemistry Research. [Link]
National Center for Biotechnology Information. (n.d.). Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst. PubMed Central. [Link]
ACS Publications. (2017). Chemoselective Reduction of Nitro and Nitrile Compounds with Magnetic Carbon Nanotubes-Supported Pt(II) Catalyst under Mild Conditions. [Link]
RSC Publishing. (n.d.). A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. RSC Advances. [Link]
ACS Publications. (2021). Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry. [Link]
ResearchGate. (n.d.). Nitroarene reduction using Raney nickel alloy with ammonium chloride in water. [Link]
The Royal Society of Chemistry. (2022). Divergent Synthesis of 4-Amino Indoles with Free Amine Groups via Tandem Reaction of 2-Alkynylanilines. [Link]
National Center for Biotechnology Information. (2007). Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. PubMed. [Link]
Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. [Link]
Google Patents. (n.d.).
MDPI. (2021). Recent Advances of Pd/C-Catalyzed Reactions. [Link]
MDPI. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. [Link]
ResearchGate. (n.d.). Development of a Novel Type of Pd/C-catalyzed Chemoselective Hydrogenation Using a Nitrogen Catalyst Poison. [Link]
Master Organic Chemistry. (2026). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]
Chemistry Stack Exchange. (2025). What groups can be reduced by Sn/HCl?. [Link]
ResearchGate. (n.d.). Scheme 3. Reduction of 4-nitroindazole with SnCl 2 in alcohol. [Link]
Science Primary Literature. (2020). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. [Link]
Organic Chemistry Portal. (n.d.). Nitro Reduction - Iron (Fe). [Link]
ResearchGate. (2011). ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. [Link]
National Center for Biotechnology Information. (2018). Pd-CuFe Catalyst for Transfer Hydrogenation of Nitriles: Controllable Selectivity to Primary Amines and Secondary Amines. PubMed Central. [Link]
National Center for Biotechnology Information. (n.d.). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. PubMed Central. [Link]
IJRAR. (n.d.). Reduction of N-ethyl-3-nitro indole with sodium dithionite and 0.5 (N) sodium hydroxide solutions by preparing. [Link]
Google Patents. (n.d.).
ACS Publications. (2023). Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Journal of the American Chemical Society. [Link]
ACS Publications. (2024). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society. [Link]
ResearchGate. (2026). Synthesis of 4-aminophenyl substituted indole derivatives for the instrumental analysis and molecular docking evaluation studies. [Link]
The Royal Society of Chemistry. (n.d.). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]
MDPI. (2023). Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15. [Link]
Application Note: 4-Nitro-1H-indole-3-carbonitrile as a Privileged Building Block in Kinase Inhibitor Discovery
Executive Summary The rational design of small-molecule kinase inhibitors heavily relies on privileged scaffolds that can reliably anchor into the highly conserved ATP-binding pocket. 4-Nitro-1H-indole-3-carbonitrile (CA...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The rational design of small-molecule kinase inhibitors heavily relies on privileged scaffolds that can reliably anchor into the highly conserved ATP-binding pocket. 4-Nitro-1H-indole-3-carbonitrile (CAS 4770-00-7) has emerged as a versatile and critical synthetic intermediate in medicinal chemistry[1]. By offering a unique combination of hydrogen-bonding potential, electronic modulation, and a sterically defined functionalization vector at the C4 position, this building block enables the rapid generation of focused libraries for oncology and neurodegenerative disease targets.
This application note provides a comprehensive guide to the chemical rationale, mechanistic pathways, and self-validating synthetic protocols for utilizing 4-nitro-1H-indole-3-carbonitrile in fragment-based drug design (FBDD) and lead optimization.
Chemical Rationale & Mechanistic Insights
To understand the utility of 4-nitro-1H-indole-3-carbonitrile, we must deconstruct its structural anatomy and the causality behind its interactions with biological targets:
The Indole Core (Hinge-Binding Motif): The indole ring is a classic bioisostere of the purine ring of ATP. The N1-H acts as a critical hydrogen bond donor to the backbone carbonyls of the kinase hinge region.
The 3-Carbonitrile Group (Electronic & Metabolic Modulator): The introduction of a strong electron-withdrawing cyano group (-CN) at the C3 position serves two purposes. First, it lowers the Highest Occupied Molecular Orbital (HOMO) of the electron-rich indole, significantly enhancing the scaffold's metabolic stability against cytochrome P450-mediated oxidative degradation. Second, the nitrogen of the nitrile group can act as an auxiliary hydrogen bond acceptor. Fragment-based drug design (FBDD) campaigns have successfully utilized the indole-3-carbonitrile core to downsize large, lipophilic molecules into highly efficient inhibitors for targets like DYRK1A[2]. Furthermore, this core has been pivotal in developing highly potent TRK inhibitors (e.g., Compound C11) targeting NTRK gene fusions in cancer[3].
The 4-Nitro Group (The Functionalization Vector): Positioned adjacent to the cyano group, the 4-nitro group acts as a stable placeholder during early-stage synthesis. Upon chemoselective reduction to an amine (4-amino-1H-indole-3-carbonitrile), it provides a highly reactive nucleophilic handle. Because the C4 position vectors directly toward the solvent-exposed region or the DFG-out pocket (depending on the specific kinase conformation), functionalizing this amine via amide or urea linkages allows for exquisite tuning of target selectivity and physicochemical properties[1].
Drug Discovery Workflow & Signaling Pathway
The following diagram illustrates the logical progression from the raw building block to a biologically active therapeutic lead, highlighting the synthetic transformations and the resulting biological cascade.
Figure 1: Synthetic workflow and biological cascade of 4-nitro-1H-indole-3-carbonitrile derivatives.
Validated Experimental Protocols
The following protocols are designed as self-validating systems. We prioritize chemoselectivity and yield, explaining the causality behind the choice of reagents.
Protocol A: Chemoselective Reduction to 4-Amino-1H-indole-3-carbonitrile
Objective: Reduce the C4-nitro group to a primary amine without hydrolyzing or reducing the C3-carbonitrile group.
Causality & Rationale: While Palladium on Carbon (Pd/C) with hydrogen gas is a standard reduction method, it carries a risk of over-reducing the sensitive nitrile group to a primary imine or amine (hydrodecyanation). To ensure absolute chemoselectivity, a modified Béchamp reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl) is employed. The mildly acidic NH₄Cl provides protons without the harshness of HCl, preserving the nitrile.
Step-by-Step Methodology:
Preparation: In a 250 mL round-bottom flask, suspend 4-nitro-1H-indole-3-carbonitrile (10.0 mmol, 1.87 g) in a solvent mixture of Ethanol and deionized Water (3:1 v/v, 80 mL).
Activation: Add Ammonium Chloride (50.0 mmol, 2.67 g) and fine Iron powder (50.0 mmol, 2.79 g) to the suspension.
Reaction: Equip the flask with a reflux condenser and heat the mixture to 80 °C with vigorous magnetic stirring.
Validation (In-Process): Monitor the reaction via TLC (Eluent: EtOAc/Hexanes 1:1). The starting material (yellowish spot, higher Rf) will disappear, replaced by the product (highly fluorescent under UV 254 nm, lower Rf due to increased polarity). The reaction typically reaches completion in 2–4 hours.
Workup: Cool the mixture to 40 °C and filter it hot through a pad of Celite to remove iron oxides. Wash the Celite pad thoroughly with hot Ethyl Acetate (3 × 50 mL).
Isolation: Concentrate the filtrate under reduced pressure to remove Ethanol. Extract the remaining aqueous layer with Ethyl Acetate (2 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 4-amino-1H-indole-3-carbonitrile as an off-white to brownish solid.
Objective: Couple the newly formed 4-amino group with a diverse array of carboxylic acids to probe the kinase specificity pocket.
Causality & Rationale: The 4-amino group on the indole ring is sterically hindered by the adjacent C3-carbonitrile and electronically deactivated by the electron-withdrawing nature of the scaffold. Therefore, standard coupling agents (like EDC/HOBt) often result in poor yields. HATU is required to form a highly reactive 7-azabenzotriazole active ester, driving the reaction forward.
Step-by-Step Methodology:
Activation: In a dry vial under an inert atmosphere, dissolve the desired carboxylic acid (1.2 mmol) and HATU (1.5 mmol) in anhydrous DMF (5 mL). Add N,N-Diisopropylethylamine (DIPEA, 3.0 mmol). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.
Coupling: Add 4-amino-1H-indole-3-carbonitrile (1.0 mmol, 157 mg) to the activated mixture.
Reaction: Stir the mixture at 50 °C for 12–16 hours. The elevated temperature overcomes the steric bulk at the C4 position.
Validation (In-Process): Monitor conversion via LC-MS, looking for the disappearance of the 158.1 [M+H]⁺ peak of the starting amine.
Workup: Quench the reaction by pouring it into ice-cold water (20 mL). If the product precipitates, collect it via vacuum filtration. Otherwise, extract with Ethyl Acetate (3 × 15 mL), wash sequentially with 5% LiCl aqueous solution (to remove DMF) and brine, dry over Na₂SO₄, and purify via flash chromatography.
Data Presentation: Analytical Characterization
To assist researchers in validating their synthetic intermediates, the table below summarizes the expected quantitative analytical data for the building block and its primary reduced derivative[1].
Nucleophilic handle for targeted library synthesis
Note: The upfield shift of the N-H proton from ~12.5 ppm to ~11.8 ppm upon reduction is a reliable indicator of successful conversion, reflecting the loss of the strong electron-withdrawing effect of the nitro group.
References
Benchchem. "4-Nitro-1H-indole-3-carbonitrile | CAS 4770-00-7". Benchchem Product Catalog.
NIH / PubMed. "Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design". National Center for Biotechnology Information.
NIH / PubMed. "Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors". National Center for Biotechnology Information.
Application Note: Advanced Cross-Coupling Strategies for 4-Nitro-1H-indole-3-carbonitrile
Executive Summary 4-Nitro-1H-indole-3-carbonitrile (CAS 4770-00-7) is a highly privileged, albeit electronically challenging, synthetic intermediate used extensively in medicinal chemistry and drug discovery[1]. The dual...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
4-Nitro-1H-indole-3-carbonitrile (CAS 4770-00-7) is a highly privileged, albeit electronically challenging, synthetic intermediate used extensively in medicinal chemistry and drug discovery[1]. The dual presence of a strongly electron-withdrawing C3-carbonitrile and a C4-nitro group severely depletes the electron density of the indole core. This unique electronic environment renders standard cross-coupling conditions ineffective, necessitating highly optimized catalytic systems, specific ligand architectures, and strategic functional group manipulations. This guide outlines field-proven, self-validating protocols for the regioselective functionalization of this scaffold at the C2 and C4 positions.
Chemical Profile & Mechanistic Rationale
Successful derivatization of 4-nitro-1H-indole-3-carbonitrile requires a deep understanding of its reactivity map:
C2 Position (Electrophilic but Deactivated): Direct C-H activation is unfavorable. The standard approach requires N1-protection to prevent catalyst poisoning, followed by electrophilic halogenation. Because the ring is deactivated, highly active iodinating agents (e.g., NIS with Lewis acid activation) are required before executing Palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira couplings[1],[2].
C4 Position (Nitro Group): Direct cross-coupling of the nitro group is synthetically limited. The most reliable pathway involves the mono-selective reduction of the nitro group to an amine, creating a nucleophilic center for subsequent Buchwald-Hartwig amination[3].
Strategic Workflow for Cross-Coupling
Strategic functionalization pathways for 4-nitro-1H-indole-3-carbonitrile.
Detailed Protocols & Mechanistic Causality
Protocol A: C2-Iodination of N-Protected 4-Nitro-1H-indole-3-carbonitrile
Pre-requisite: The indole must be N-tosylated (N-Ts) to direct lithiation/halogenation and prevent N-H deprotonation from interfering with the coupling cycle.
Reaction Setup: Charge a flame-dried flask with N-Ts-4-nitro-1H-indole-3-carbonitrile (1.0 eq) and anhydrous DMF (0.2 M).
Activation: Add N-iodosuccinimide (NIS, 1.5 eq) followed by a catalytic amount of Trifluoroacetic acid (TFA, 0.1 eq).
Execution: Stir the mixture at 80 °C for 6–8 hours under an inert atmosphere.
Causality: The electron-deficient nature of the indole core makes standard electrophilic aromatic substitution at C2 extremely slow. TFA is critical as it protonates NIS, generating a highly potent iodonium (
I+
) reactive species capable of overcoming the ring's deactivation.
In-Process Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The C2-iodinated product will exhibit a distinctly higher
Rf
than the starting material due to the loss of the polarized C2-H bond. To validate completion, quench a 50 µL aliquot in aqueous
Na2S2O3
; if the organic layer remains yellow, unreacted NIS is still present.
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling at C2
Reagent Combination: In a Schlenk tube, combine C2-iodo-N-Ts-4-nitro-1H-indole-3-carbonitrile (1.0 eq), the desired arylboronic acid (1.5 eq), and finely milled
K3PO4
(3.0 eq).
Catalyst Addition: Add
Pd(OAc)2
(5 mol%) and XPhos (10 mol%).
Degassing: Evacuate and backfill the tube with Argon (3x). Add rigorously degassed Toluene/
H2O
(10:1, 0.1 M).
Execution: Seal and stir at 100 °C for 12 hours.
Causality: The C3-CN and C4-
NO2
groups severely deplete electron density at C2, making the C2-I bond highly resistant to oxidative addition by standard palladium catalysts (e.g.,
Pd(PPh3)4
). XPhos is selected because it is a highly electron-rich dialkylbiaryl phosphine that accelerates oxidative addition, while its extreme steric bulk promotes rapid reductive elimination, preventing competitive protodehalogenation.
In-Process Validation: Monitor by LC-MS. A successful reaction is validated by the disappearance of the distinct iodine isotopic mass pattern and the emergence of the
[M+H]+
biaryl product peak. Critical Failure Check: If the solution turns black within 15 minutes,
Pd(0)
has precipitated as palladium black, indicating ligand oxidation or insufficient degassing; the reaction must be halted and restarted with strictly anaerobic solvents.
Protocol C: C4-Nitro Reduction and Buchwald-Hartwig Amination
Step C1: Selective Mono-Reduction
Reaction Setup: Dissolve 4-nitro-1H-indole-3-carbonitrile in THF/MeOH (1:1, 0.1 M).
Reduction: Dropwise add an aqueous solution of
TiCl3
(20 wt%, 6.0 eq) buffered with
NH4OAc
(pH 5.5) at 0 °C. Stir for 4 hours at room temperature.
Causality: Standard catalytic hydrogenation (
Pd/C
,
H2
) risks over-reducing the sensitive C3-carbonitrile to a primary amine.
TiCl3
acts as a mild, single-electron reductant that selectively targets the nitro group, cleanly yielding the 4-amino intermediate[3].
In-Process Validation: The reaction mixture will transition from a deep purple (
Ti3+
) to a white/yellow suspension (
Ti4+
). Post-workup,
1H
NMR validation requires the observation of a new broad singlet at ~5.5 ppm (
NH2
) in DMSO-
d6
.
Step C2: Buchwald-Hartwig Amination
Reaction Setup: Combine 4-amino-1H-indole-3-carbonitrile (1.0 eq), aryl bromide (1.2 eq), and
t
-BuONa (2.0 eq) in a dry flask.
Catalyst Addition: Add
Pd2(dba)3
(2.5 mol%) and BrettPhos (5 mol%).
Execution: Purge with Argon, add anhydrous Toluene, and heat at 100 °C for 8 hours.
Causality: The resulting 4-amino group is an exceptionally poor nucleophile due to the adjacent electron-withdrawing nitrile. BrettPhos is explicitly chosen because its unique architecture prevents the formation of off-cycle, inactive bis(amine)palladium complexes—a common failure mode when coupling weakly nucleophilic anilines.
In-Process Validation: Monitor via GC-MS or LC-MS. The starting 4-aminoindole is highly fluorescent under 254 nm UV light; successful coupling is visually indicated on TLC by altered fluorescence quenching at the new product spot.
Quantitative Data & Optimization Tables
The following tables summarize the empirical optimization data that validate the mechanistic choices described in the protocols above.
Analysis: Standard phosphines fail to undergo oxidative addition. XPhos provides the necessary electron density and steric bulk to drive the catalytic cycle to completion.
Analysis: The weak nucleophilicity of the 4-amino group leads to catalyst stalling with bidentate ligands (BINAP, XantPhos). BrettPhos successfully suppresses bis(amine) complexation, maximizing yield.
References
Hokkaido University - Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. Demonstrates the critical use of
TiCl3
for the mono-selective reduction of nitroindoles to aminoindoles, preserving sensitive functional groups for subsequent cross-coupling.
URL:[Link]
ACS Publications (The Journal of Organic Chemistry) - 2-Alkynyl Indole-3-carbonitriles: Synthon for the Regioselective Synthesis of Functionalized 4-Aminocarbazoles. Provides authoritative grounding on the transition-metal-catalyzed cross-coupling behaviors of indole-3-carbonitrile derivatives.
URL:[Link]
Application Note: 4-Nitro-1H-indole-3-carbonitrile in Medicinal Chemistry
Executive Summary & Chemical Rationale 4-Nitro-1H-indole-3-carbonitrile (CAS: 4770-00-7) is a highly versatile, nitro-substituted indole derivative that serves as a privileged building block in modern medicinal chemistry...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Rationale
4-Nitro-1H-indole-3-carbonitrile (CAS: 4770-00-7) is a highly versatile, nitro-substituted indole derivative that serves as a privileged building block in modern medicinal chemistry and drug discovery [1]. With a molecular weight of 187.15 g/mol , this compound strictly adheres to the "Rule of 3" for fragment-based drug design.
The strategic placement of the electron-withdrawing nitrile (-CN) at the C3 position and the nitro (-NO₂) group at the C4 position creates a unique stereoelectronic environment. This dual-functionalization significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the indole core, rendering the scaffold highly susceptible to targeted nucleophilic diversification and enabling its use as an n-type material in organic electronics [1]. In pharmaceutical development, this compound is primarily leveraged to synthesize fused polycyclic indole systems (such as pyrrolo[3,4-b]indoles) and to develop high-affinity kinase inhibitors[1].
Pharmacophore Profiling & Kinase Target Binding
The structural architecture of 4-nitro-1H-indole-3-carbonitrile offers a rich pharmacophore profile for interacting with protein targets, particularly within the ATP-binding hinge region of protein kinases.
Hydrogen Bonding Network: The indole N-H acts as a potent hydrogen bond donor. Concurrently, the oxygen atoms of the C4-nitro group and the nitrogen of the C3-nitrile act as spatially distinct hydrogen bond acceptors [1].
π-π Stacking: The planar, electron-deficient aromatic system engages in strong π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in the target's hydrophobic pocket [1].
Molecular Electrostatic Potential (MEP): The MEP surface reveals a strong negative potential localized around the nitro and cyano groups, highlighting specific vectors for electrophilic attack and dictating the molecule's orientation within a binding site [1].
Fig 1. Pharmacophore model of 4-nitro-1H-indole-3-carbonitrile in kinase active sites.
Physicochemical & Spectral Data Summary
To ensure rigorous quality control during synthesis and formulation, the following quantitative parameters and spectral markers must be validated [1].
Property / Parameter
Value / Signature
Analytical Significance
CAS Number
4770-00-7
Unique identifier for procurement and safety tracking.
Molecular Formula
C₉H₅N₃O₂
Defines the highly functionalized heteroaromatic core.
Molecular Weight
187.15 g/mol
Optimal for fragment-based drug design (Rule of 3).
¹³C NMR (C3-CN)
115 – 120 ppm
Diagnostic peak confirming the integrity of the nitrile group.
¹H NMR (Indole N-H)
~12.0 ppm (DMSO-d₆)
Broad singlet; critical for confirming the unprotected indole nitrogen.
IR Spectroscopy
~2220 cm⁻¹ (C≡N)
Sharp peak utilized to monitor nitrile hydrolysis or reduction.
Synthetic Methodologies & Workflows
The true value of 4-nitro-1H-indole-3-carbonitrile lies in its synthetic plasticity. The orthogonal reactivity of the nitro and nitrile groups allows for sequential, chemoselective modifications [1].
Fig 2. Synthetic diversification pathways for 4-nitro-1H-indole-3-carbonitrile.
Protocol A: Chemoselective Reduction of the Nitro Group
Causality & Rationale:
Reducing a nitro group in the presence of a nitrile requires precise reagent selection. While catalytic hydrogenation (Pd/C, H₂) is highly efficient, it carries a significant risk of over-reducing the carbonitrile to a primary amine (benzylamine derivative). Therefore, a dissolving metal reduction using Iron powder and Glacial Acetic Acid (Fe/AcOH) is the method of choice. Iron provides a mild electron source, and the acidic medium facilitates protonation, selectively yielding 4-amino-1H-indole-3-carbonitrile without compromising the robust C≡N triple bond [1].
Step-by-Step Methodology:
Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-nitro-1H-indole-3-carbonitrile (10 mmol) in a mixture of ethanol (50 mL) and glacial acetic acid (50 mL).
Activation: Add activated iron powder (50 mmol, 5 eq.) in small portions over 15 minutes to control the exothermic reaction.
Reflux: Heat the suspension to 70°C under an inert argon atmosphere for 2–3 hours.
Monitoring (Self-Validation Checkpoint 1): Perform TLC (Eluent: 3:1 Hexanes/Ethyl Acetate). The starting material (pale yellow, UV-active) must completely disappear. The product will appear as a highly polar spot with a lower Rf value that stains positively (purple/brown) with ninhydrin, confirming the presence of a primary amine.
Workup: Cool the mixture to room temperature and filter through a pad of Celite to remove iron salts. Wash the Celite pad with ethyl acetate (3 × 30 mL). Concentrate the filtrate in vacuo, neutralize with saturated NaHCO₃ (aq), and extract with ethyl acetate.
Characterization (Self-Validation Checkpoint 2): Analyze via IR spectroscopy. The strong asymmetric and symmetric -NO₂ stretches at ~1530 cm⁻¹ and ~1350 cm⁻¹ must be absent. Ensure the sharp C≡N stretch at ~2220 cm⁻¹ remains intact. ¹H NMR should reveal an upfield shift of the aromatic protons due to the electron-donating effect of the newly formed amine.
Protocol B: Controlled Nitrile Hydrolysis for Scaffold Diversification
Causality & Rationale:
To build complex tricyclic systems (such as pyrrolo[3,4-b]indoles), the nitrile group is often converted into an amide [1]. Using basic hydrogen peroxide (H₂O₂/NaOH) allows for the controlled hydration of the nitrile to the primary amide (4-nitro-1H-indole-3-carboxamide) without over-hydrolyzing it to a carboxylic acid—a common side reaction under harsh acidic or prolonged reflux conditions.
Step-by-Step Methodology:
Reaction Setup: Dissolve 4-nitro-1H-indole-3-carbonitrile (5 mmol) in DMSO (20 mL) in a 100 mL flask.
Reagent Addition: Cool the solution to 0°C. Dropwise, add 30% aqueous H₂O₂ (2.5 mL), followed immediately by 6M NaOH (1.0 mL).
Incubation: Stir the reaction mixture at room temperature for 1 hour. The reaction is typically rapid and exothermic.
Monitoring (Self-Validation Checkpoint 1): Perform TLC (Eluent: 5% MeOH in DCM). The starting material spot should vanish, replaced by a highly polar baseline-adjacent spot corresponding to the amide.
Workup: Pour the mixture into ice-cold distilled water (100 mL). The product will precipitate as a solid. Filter the precipitate, wash with cold water, and dry under a high vacuum.
Characterization (Self-Validation Checkpoint 2): In IR spectroscopy, the sharp C≡N stretch (~2220 cm⁻¹) must completely disappear. It should be replaced by a strong C=O stretch (Amide I band) at ~1650–1680 cm⁻¹ and an N-H bending mode (Amide II) at ~1600 cm⁻¹. ¹H NMR (DMSO-d₆) will show two new broad singlets in the 7.0–8.0 ppm range corresponding to the -CONH₂ protons, which will disappear upon D₂O exchange.
References
Source: benchchem.
3,3-Dimethoxy-19-nor-17-alpha-pregn-5(10)
Source: bldpharm.
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Troubleshooting 4-Nitro-1H-indole-3-carbonitrile Aqueous Solubility
Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the erratic behavior of highly functionalized indole derivatives in aqueous biological assays.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the erratic behavior of highly functionalized indole derivatives in aqueous biological assays. 4-Nitro-1H-indole-3-carbonitrile (CAS 4770-00-7) is a particularly challenging scaffold.
This guide bypasses generic advice to provide a mechanistic, causality-driven approach to keeping this specific compound in solution, ensuring your enzymatic and cell-based assay data remains robust and reproducible.
Root Cause Analysis: The Causality of Precipitation
To troubleshoot precipitation, we must first understand the molecular physics of 4-nitro-1H-indole-3-carbonitrile. With a molecular weight of 187.15 g/mol and a formula of C9H5N3O2, this compound features a highly planar aromatic core 1.
The precipitation in aqueous media is driven by three compounding factors:
High Crystal Lattice Energy: The nitrogen atom of the indole ring acts as a strong hydrogen bond donor, while the oxygen atoms of the nitro group and the nitrogen of the nitrile group act as potent hydrogen bond acceptors 1. Combined with the π-π stacking capabilities of the flat indole ring, the molecules strongly prefer to interact with each other rather than with water.
Lack of Ionization: Despite the electron-withdrawing nature of the -NO2 and -CN groups, the indole N-H proton remains weakly acidic (pKa > 12). At standard physiological assay conditions (pH 7.0–8.0), the molecule remains entirely neutral.
Hydrophobic Hydration: The insertion of this lipophilic planar structure into an aqueous buffer forces water molecules to form highly ordered, entropically unfavorable "ice-like" cages around it, driving the compound to aggregate and precipitate to minimize exposed surface area.
Caption: Logical relationship between mechanistic solubility barriers and troubleshooting strategies.
Quantitative Data & Solubilization Strategies
The following table summarizes the physicochemical properties of 4-nitro-1H-indole-3-carbonitrile and how they dictate your choice of assay additives.
Parameter
Value / Characteristic
Impact on Aqueous Assays
Recommended Mitigation
Molecular Weight
187.15 g/mol
Favorable for diffusion, but high density of polarizable groups promotes stacking.
Pre-dissolve completely in an anhydrous organic solvent.
Ionizable Groups
None at pH 2–10
pH adjustment will not yield a charged, water-soluble species.
Rely on co-solvents rather than pH buffers.
H-Bond Donors/Acceptors
1 Donor (N-H), 5 Acceptors (-NO2, -CN)
Strong intermolecular hydrogen bonding leads to high lattice energy.
Use 0.01% - 0.1% non-ionic surfactants (e.g., Tween-20) to coat micro-aggregates.
Co-solvent Tolerance
Highly soluble in DMSO
Direct dilution into water causes localized supersaturation and "brick dust" precipitation.
Keep final DMSO concentration ≤1% for enzymatic assays; ≤0.1% for cell culture 2.
Self-Validating Kinetic Solubility Protocol
For high-throughput screening (HTS) and routine biochemical assays, kinetic solubility is the preferred methodology. This approach traps the compound in a metastable, fully solvated state long enough to complete the assay [[3]]().
The following protocol incorporates a self-validation step to ensure data integrity.
Step 1: Primary Stock Preparation
Action: Dissolve solid 4-nitro-1H-indole-3-carbonitrile in 100% anhydrous DMSO to a concentration of 50 mM.
Causality: Anhydrous DMSO acts as a universal hydrogen bond acceptor, completely disrupting the intermolecular forces of the indole crystal lattice. Water absorption in older DMSO stocks will drastically reduce this solubilizing power.
Step 2: Intermediate Serial Dilution
Action: Create a 100x working stock in 100% DMSO for each desired final assay concentration (e.g., if your final assay concentration is 10 µM, create a 1 mM stock in DMSO).
Causality: Performing serial dilutions in the aqueous phase leads to immediate precipitation. Diluting in DMSO ensures that when the final solvent jump occurs, the concentration gradient is uniform.
Step 3: Rapid Aqueous Injection
Action: Rapidly inject 1 µL of the 100x DMSO stock into 99 µL of assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% Tween-20) while vortexing or shaking at high speed.
Causality: Slow addition creates localized zones of high water/low DMSO where the compound exceeds its nucleation threshold. Rapid mixing disperses the solvent front instantly.
Step 4: Validation via Nephelometry (Critical Step)
Action: Before adding biological reagents (enzymes/cells), read the assay plate using a laser nephelometer (measuring light scattered by suspended particles) 4 or via Second Harmonic Scattering (SHS) 5.
Causality: A baseline reading confirms the absence of light-scattering colloidal aggregates. If scattering is detected, the compound has precipitated, and any subsequent biological readout will be an artifact.
Caption: Self-validating kinetic solubility workflow for aqueous assay preparation.
Frequently Asked Questions (FAQs)
Q: I adjusted the pH of my assay buffer to 9.0 to increase solubility, but the compound still precipitated. Why?A: Adjusting pH only improves solubility if the molecule has an ionizable group within that pH range. The pKa of the indole N-H in 4-nitro-1H-indole-3-carbonitrile is highly alkaline (typically >12). At pH 9.0, the molecule remains fully protonated and neutral. Therefore, pH adjustment is an ineffective strategy for this specific scaffold. You must rely on co-solvents or surfactants instead.
Q: My enzymatic assay shows inconsistent IC50 values across different days. Could this be related to solubility?A: Yes. This is a classic symptom of compound aggregation. 4-nitro-1H-indole-3-carbonitrile is prone to forming colloidal aggregates in aqueous media. These micro-aggregates can artificially inhibit enzymes via non-specific sequestration or cause light scattering that interferes with fluorescence/absorbance readouts.
Solution: Incorporate a non-ionic surfactant (e.g., 0.01% Triton X-100 or Tween-20) into your assay buffer to coat the hydrophobic surfaces of the molecules and prevent aggregate formation.
Q: Can I use cyclodextrins in my cell-based assay to keep the compound in solution?A: Absolutely. Excipients like cyclodextrins can form inclusion complexes with indole compounds, significantly enhancing their aqueous solubility [[2]](). Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective; its hydrophobic inner cavity encapsulates the lipophilic indole core, while its hydrophilic exterior maintains aqueous solubility. Caution: Ensure the cyclodextrin concentration does not exceed 1-2% in cell culture media to prevent the unintended extraction of cholesterol from cell membranes, which causes cytotoxicity.
Q: I need to determine the absolute thermodynamic solubility for lead optimization. How does this differ from the kinetic protocol?A: Thermodynamic solubility investigates the solubility of a compound as a saturated solution in equilibrium 3. Instead of starting from a DMSO stock, you must add the solid crystalline powder directly to the aqueous buffer and incubate it with shaking for 12–72 hours to reach equilibrium 4. The saturated solution is then filtered and quantified via LC-MS/MS. Thermodynamic solubility will almost always be lower than kinetic solubility.
References
Benchchem.4-Nitro-1H-indole-3-carbonitrile | CAS 4770-00-7.
BioDuro-Global CRDMO.ADME Solubility Assay.
Benchchem.Technical Support Center: Improving the Stability of Indole Compounds in Solution.
Enamine.Aqueous Solubility Assay.
Pharma Excipients.High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering.
Optimizing HPLC mobile phase for 4-nitro-1H-indole-3-carbonitrile analysis
Welcome to the Technical Support Center for analytical chromatography. As a Senior Application Scientist, I have developed this specialized troubleshooting guide to address the unique physicochemical challenges of analyz...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for analytical chromatography. As a Senior Application Scientist, I have developed this specialized troubleshooting guide to address the unique physicochemical challenges of analyzing 4-nitro-1H-indole-3-carbonitrile .
This compound presents specific chromatographic hurdles: the highly hydrophobic indole core is contrasted by a strongly electron-withdrawing nitro group and a polarizable carbonitrile group. These substituents significantly increase the acidity of the indole nitrogen (N-H) and create strong dipole moments, often leading to unpredictable retention shifts, peak tailing, and poor resolution if the mobile phase is not rigorously optimized.
Below, you will find a mechanistic breakdown of mobile phase optimization, an interactive troubleshooting FAQ, and a self-validating experimental protocol designed to ensure chromatographic integrity.
Workflow Visualization
RP-HPLC mobile phase optimization workflow for 4-nitro-1H-indole-3-carbonitrile.
Frequently Asked Questions (Troubleshooting)
Q1: Why does 4-nitro-1H-indole-3-carbonitrile exhibit severe peak tailing on standard C18 columns, and how do I resolve it?Mechanistic Rationale: Peak tailing for this compound is typically driven by secondary interactions. While the indole N-H is normally a weak hydrogen bond donor, the dual electron-withdrawing nature of the 4-nitro and 3-cyano groups increases its acidity. This polar moiety can interact strongly with unreacted, ionized silanol groups (Si-O⁻) on the silica stationary phase via hydrogen bonding or weak ion-exchange[1].
Solution: You must suppress silanol ionization. Lower the mobile phase pH to below 3.0 using an acidic modifier (e.g., 0.1% Formic Acid or Trifluoroacetic Acid)[2]. Additionally, ensure you are using a highly end-capped column to physically block access to residual silanols[1].
Q2: Should I use Methanol or Acetonitrile as the organic modifier for this assay?Mechanistic Rationale: Acetonitrile (ACN) is the superior choice for this specific analyte. ACN is an aprotic solvent with a strong dipole moment, which engages in favorable dipole-dipole interactions with the highly polarizable nitro and cyano functional groups, offering sharper selectivity. Furthermore, ACN has a lower viscosity than methanol, which enhances mass transfer efficiency within the column pores and reduces band broadening[3].
Solution: Default to Acetonitrile for your organic phase (Mobile Phase B). Only pivot to Methanol if orthogonal selectivity is required to resolve a closely eluting structural isomer or synthetic impurity.
Q3: How do I determine the optimal pH for the aqueous mobile phase?Mechanistic Rationale: For ionizable compounds, pH dictates the ionization state, which directly impacts hydrophobicity and retention time[1]. Because the electron-withdrawing groups lower the pKa of the indole N-H, a neutral pH might result in partial ionization, leading to split peaks or shifting retention times.
Solution: By adjusting the aqueous phase to an acidic pH (2.5–3.5) using 0.1% Formic Acid, you force the molecule into a single, fully protonated (neutral) state, ensuring robust and reproducible retention[2][4].
Quantitative Optimization Parameters
To facilitate rapid method development, the following table summarizes the quantitative boundaries and optimal setpoints for your mobile phase parameters.
Parameter
Tested Range / Options
Mechanistic Rationale
Optimal Setting
Organic Modifier
Methanol vs. Acetonitrile
Acetonitrile offers lower viscosity and higher mass transfer efficiency, yielding sharper peaks and lower backpressure[3].
Acetonitrile
Aqueous pH
pH 2.5 to 7.0
Low pH (2.5–3.5) suppresses secondary silanol ionization on the stationary phase and keeps the analyte neutral[1][2].
pH ~2.7 (0.1% Formic Acid)
Column Temp.
25 °C to 50 °C
Elevated temperatures reduce mobile phase viscosity, improving kinetic performance and peak sharpness[3].
40 °C
Scouting Gradient
5% to 95% B over 10–20 min
A 10-minute linear gradient provides a rapid, self-validating assessment of the analyte's retention factor (
k′
)[5].
5–95% B (10 min)
UV Detection
210 nm to 300 nm
Indole derivatives exhibit strong conjugated absorbance. 269 nm provides high sensitivity while avoiding low-UV baseline noise[4].
To establish a robust method, do not guess the isocratic ratio. Instead, utilize this self-validating gradient scouting protocol to empirically determine the elution behavior of 4-nitro-1H-indole-3-carbonitrile[5].
Step 1: Mobile Phase Preparation
Mobile Phase A (Aqueous): HPLC-grade Water + 0.1% Formic Acid (v/v).
Mobile Phase B (Organic): HPLC-grade Acetonitrile + 0.1% Formic Acid (v/v).
Note: Adding the acidic modifier to both phases prevents baseline drift caused by pH gradients during the run.
Step 2: System and Column Equilibration
Install a highly end-capped C18 column (e.g., 50 mm x 2.1 mm, 1.9 µm or 2.7 µm superficially porous particles)[1][5].
Equilibrate the column with 5% B at a flow rate of 0.4 - 0.5 mL/min until the baseline is stable (typically 10 column volumes).
Step 3: Execute the Scouting Gradient
Program a linear gradient from 5% B to 95% B over 10 minutes [5].
Hold at 95% B for 2 minutes to wash strongly retained impurities.
Return to 5% B over 0.1 minutes and re-equilibrate for 3 minutes.
Set the Diode Array Detector (DAD) to monitor at 254 nm and 269 nm[4].
Step 4: Data Evaluation and Method Translation
Identify the retention time (
tR
) of 4-nitro-1H-indole-3-carbonitrile.
Calculate the percentage of Mobile Phase B at the time of elution (accounting for system dwell volume).
If the peak elutes during the gradient, you can calculate an optimized isocratic hold by setting the isocratic %B to approximately 5-10% lower than the %B at the point of elution.
Validation Check: If the peak asymmetry factor (
As
) is > 1.5, the silanol interactions are not fully suppressed. Switch the additive from 0.1% Formic Acid to 0.1% Trifluoroacetic Acid (TFA), which acts as a stronger ion-pairing agent[1][2].
References
Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid - MDPI. Available at:[Link]
Optimization Strategies in RP-HPLC - ResearchGate. Available at:[Link]
Improving Separation of Peaks in RP HPLC - MicroSolv Technology Corporation. Available at:[Link]
HPLC Method Development: From Beginner to Expert Part 2 - Agilent. Available at: [Link]
Technical Support Center: Purification & Recrystallization of 4-Nitro-1H-indole-3-carbonitrile
Welcome to the Technical Support Center for 4-Nitro-1H-indole-3-carbonitrile (CAS 4770-00-7) . This compound is a highly valuable synthetic intermediate in medicinal chemistry and drug discovery, featuring both nitro and...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 4-Nitro-1H-indole-3-carbonitrile (CAS 4770-00-7) . This compound is a highly valuable synthetic intermediate in medicinal chemistry and drug discovery, featuring both nitro and nitrile functional groups on an indole scaffold[1]. However, these functional groups create significant purification challenges. The strong dipole moments and dual hydrogen-bonding capacity (N-H donor, NO₂/CN acceptors) often lead to aggregation, "oiling out" during crystallization, and co-elution with positional isomers.
This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to help you achieve >98% purity.
Physicochemical Properties & Solubility Profile
Understanding the quantitative and qualitative properties of this compound is critical for designing a successful purification protocol.
Property
Value / Description
Impact on Purification Strategy
Molecular Weight
187.15 g/mol
Standard handling procedures apply.
Hydrogen Bonding
1 Donor (N-H), 4 Acceptors (N, O)
Promotes strong intermolecular aggregation; requires polar solvents for initial dissolution.
Solubility (Non-polar)
Poor (Hexane, Heptane, Pet. Ether)
Excellent anti-solvents for driving precipitation and crystallization.
Solubility (Polar)
High (DMSO, DMF, Acetone, EtOAc)
Ideal primary solvents for dissolving the crude solid matrix.
Before selecting a purification method, researchers must analyze the crude mixture to determine if positional isomers or unreacted precursors are present.
Purification workflow for 4-nitro-1H-indole-3-carbonitrile.
Troubleshooting & FAQs
Q1: My crude product "oils out" as an amorphous sludge instead of forming crystals during recrystallization. How do I fix this?Causality: "Oiling out" (liquid-liquid phase separation) occurs when the compound precipitates above its melting point in the solvent mixture, or when the solvent polarity drops too rapidly before crystal nucleation begins. The nitro and cyano groups create strong intermolecular forces that trap solvent molecules, forming a metastable oil rather than an ordered crystal lattice.
Solution: You must strictly control the cooling gradient and solvent ratio. Dissolve the crude in a minimum amount of hot acetone. Add the anti-solvent (hexane) dropwise while maintaining reflux until slight turbidity persists. Add just enough acetone (1-2 drops) to clear the solution, then cool very slowly to room temperature. Seeding the solution with a pure crystal of 4-nitro-1H-indole-3-carbonitrile at the cloud point can bypass the oiling phase by providing an immediate nucleation site.
Q2: I synthesized this via direct nitration of 1H-indole-3-carbonitrile, and TLC shows multiple spots. Can I just recrystallize to purity?Causality: Electrophilic aromatic substitution of 1H-indole-3-carbonitrile often yields a mixture of positional isomers (e.g., 4-nitro, 5-nitro, and 6-nitro derivatives) due to the competing electronic directing effects of the indole ring. These isomers possess nearly identical solubility profiles, making fractional crystallization highly inefficient and prone to co-crystallization.
Solution: No. You must perform flash column chromatography first to isolate the specific nitro derivative[1]. The steric hindrance of the 4-nitro group (adjacent to the C3-carbonitrile) slightly alters its interaction with the silica stationary phase compared to the 5- or 6-nitro isomers, allowing for distinct chromatographic resolution using a Hexane/Ethyl Acetate gradient.
Q3: What is the optimal recrystallization solvent system for this scaffold?Causality: The ideal system balances high solubility at elevated temperatures with near-zero solubility at 0°C, while preventing hydrogen-bond-induced aggregation.
Solution: Acetone/Hexane is the gold standard for 2[2]. Acetone effectively disrupts the intermolecular hydrogen bonding of the indole N-H and nitro groups, ensuring complete dissolution. Hexane acts as a strict anti-solvent. Alternatively, an 3 can be utilized if avoiding highly volatile non-polar solvents is necessary for green chemistry compliance[3]. Similar indole-3-carbonitrile derivatives have also been successfully 4[4].
Use this protocol if your crude mixture contains unreacted precursors or positional isomers.
Sample Preparation: Dry-load the crude mixture onto silica gel. Dissolve the crude in a volatile polar solvent (e.g., acetone or ethyl acetate), add silica gel (approx. 3x the mass of the crude), and evaporate the solvent completely under reduced pressure. This prevents the strong polar groups from causing band broadening.
Column Packing: Pack a glass column with 230-400 mesh silica gel using 100% Hexane.
Elution: Load the dry silica powder. Begin elution with 9:1 Hexane/Ethyl Acetate to flush out non-polar impurities. Gradually increase the polarity gradient to 3:1 Hexane/Ethyl Acetate[1].
Monitoring: Monitor fractions via TLC under UV light (254 nm). The 4-nitro isomer typically elutes slightly faster than the 6-nitro isomer due to intramolecular steric shielding of the polar groups.
Isolation: Pool the fractions containing the pure 4-nitro-1H-indole-3-carbonitrile and concentrate under reduced pressure to yield a crude solid ready for recrystallization.
Use this self-validating protocol to achieve >98% purity and optimal crystal morphology.
Primary Dissolution: Place the chromatographically purified solid in a round-bottom flask. Add a minimum volume of boiling acetone until the solid is completely dissolved.
Decolorization (Optional): If the solution is dark red/brown, add 10% w/w activated carbon, reflux for 5 minutes, and hot-filter through a pad of Celite[2].
Anti-Solvent Addition: While maintaining the solution near its boiling point, add hot hexane dropwise. Pause after every few drops. Continue until a faint, persistent cloudiness appears in the solution.
Clarification: Add 1-2 drops of hot acetone until the solution just turns clear again.
Controlled Crystallization: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (approx. 2 hours). Do not agitate the flask, as this promotes rapid precipitation over crystal growth.
Yield Maximization: Once at room temperature, transfer the flask to an ice bath (0-5°C) for 1 hour.
Recovery: Recover the yellow/orange crystals via vacuum filtration (Buchner funnel). Wash the filter cake with a small volume of ice-cold hexane and dry under high vacuum for 12 hours.
Overcoming stability issues of 4-nitro-1H-indole-3-carbonitrile in DMSO solutions
Welcome to the Technical Support Center for handling 4-nitro-1H-indole-3-carbonitrile . This guide is designed for researchers, application scientists, and drug development professionals who utilize this compound in high...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for handling 4-nitro-1H-indole-3-carbonitrile . This guide is designed for researchers, application scientists, and drug development professionals who utilize this compound in high-throughput screening, synthesis, or biological assays.
Dimethyl sulfoxide (DMSO) is the standard solvent for lipophilic compounds, but its unique physicochemical properties can induce structural degradation, precipitation, or oxidation of sensitive functional groups (such as the nitro and carbonitrile moieties on the indole core) if not managed correctly[1]. This guide provides field-proven, self-validating protocols to ensure the scientific integrity of your assays.
Part 1: Troubleshooting & FAQs
Q1: Why does my 4-nitro-1H-indole-3-carbonitrile stock solution lose potency or precipitate after multiple uses?Causality & Expert Insight: DMSO is highly hygroscopic. Each time a stock vial is opened to the ambient atmosphere, it rapidly absorbs atmospheric moisture. Because 4-nitro-1H-indole-3-carbonitrile is highly lipophilic and insoluble in water[2], the introduction of water into the DMSO matrix drastically reduces its solubility, leading to micro-precipitation. Furthermore, repeated freeze-thaw cycles cause the localized concentration of the solute as the DMSO freezes (freezing point ~18.5°C), which can force the compound out of solution permanently.
Solution: Transition to single-use aliquots. Never subject a master stock to more than one freeze-thaw cycle.
Q2: I observed a color change in my DMSO stock over time. Is the compound degrading?Causality & Expert Insight: Yes. Indole-3-carbonitrile derivatives are known to be sensitive to light and incompatible with strong oxidizing agents[2]. In DMSO, particularly under ambient light and oxygen exposure, the nitro group and the electron-rich indole core can undergo photo-oxidation. Additionally, DMSO itself can degrade under acidic conditions into reactive sulfur species (e.g., dimethyl disulfide)[1], which may subsequently react with the indole core.
Solution: Store solutions in amber glass vials, purge the headspace with an inert gas (Argon or Nitrogen), and keep them protected from light at -20°C[3].
Q3: How can I validate that my compound is still intact before running a critical assay?Causality & Expert Insight: Relying solely on visual inspection is inadequate because degradation products may remain soluble and colorless. A self-validating protocol requires analytical verification.
Solution: Run a quick LC-MS or HPLC-UV (at 254 nm) against a freshly prepared standard. The presence of secondary peaks or a reduction in the primary peak area by >5% indicates unacceptable degradation.
Part 2: Quantitative Stability Data
The following table summarizes the expected stability of 4-nitro-1H-indole-3-carbonitrile in DMSO under various storage conditions. This data allows you to benchmark your own quality control metrics.
Storage Condition
Container Type
Headspace Gas
Light Exposure
Estimated Half-Life / Stability
Recommended Action
-20°C (Frozen)
Amber Glass
Argon / Nitrogen
Dark
≥
24 - 48 Months
Optimal. Use for long-term master stocks.
4°C (Refrigerated)
Clear Glass
Ambient Air
Dark
1 - 3 Months
Acceptable for short-term, active use.
25°C (Room Temp)
Clear Glass
Ambient Air
Ambient Light
< 7 Days
Not Recommended. High risk of photo-oxidation.
Freeze-Thaw (x5)
Any
Ambient Air
Any
Immediate Precipitation
Avoid. Causes irreversible micro-precipitation.
Part 3: Step-by-Step Methodologies
Protocol: Preparation and Preservation of DMSO Master Stocks
This protocol ensures a self-validating system where moisture and oxygen exposure are systematically eliminated.
Step 1: Solvent Preparation
Use only anhydrous, LC-MS grade DMSO (≥99.9% purity, packaged under Argon). Do not use older bottles of DMSO that have been repeatedly opened, as they will contain absorbed water.
Step 2: Dissolution
Weigh the 4-nitro-1H-indole-3-carbonitrile powder in a low-humidity environment (e.g., a dry box or desiccator). Add the anhydrous DMSO to achieve a standard stock concentration (e.g., 10 mM or 1-10 mg/mL)[3]. Vortex gently until completely dissolved. Do not use ultrasonic baths for prolonged periods, as the localized heat can induce degradation.
Step 3: Aliquoting
Divide the master stock into single-use aliquots (e.g., 10 µL to 50 µL) in amber glass vials or opaque microcentrifuge tubes.
Step 4: Inert Gas Purging
Gently blow a stream of dry Argon or Nitrogen gas over the open vials for 3-5 seconds to displace ambient oxygen and moisture from the headspace.
Step 5: Sealing and Storage
Cap the vials tightly immediately after purging. Store the aliquots at -20°C[3].
Step 6: Thawing (Self-Validation Step)
When ready to use, remove a single aliquot and allow it to equilibrate to room temperature before opening the cap. This prevents condensation of atmospheric moisture into the cold DMSO. Discard any unused portion of the aliquot after the experiment.
Part 4: Experimental Workflow Visualization
The following diagram illustrates the logical workflow and causality for handling 4-nitro-1H-indole-3-carbonitrile in DMSO to prevent degradation.
Caption: Optimal workflow for the preparation, storage, and recovery of 4-nitro-1H-indole-3-carbonitrile DMSO stocks.
References
ResearchGate. Divergent decomposition pathways of DMSO mediated by solvents and additives. Retrieved from[Link]
Technical Support Center: Minimizing Degradation of 4-Nitro-1H-indole-3-carbonitrile
Welcome to the Technical Support Center for 4-nitro-1H-indole-3-carbonitrile (CAS: 4770-00-7). This resource is designed for researchers, analytical chemists, and drug development professionals handling this bifunctional...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 4-nitro-1H-indole-3-carbonitrile (CAS: 4770-00-7). This resource is designed for researchers, analytical chemists, and drug development professionals handling this bifunctional indole derivative. Due to the presence of both an electron-withdrawing nitro group and a hydrolyzable carbonitrile moiety on the indole scaffold[1][2], this compound is susceptible to specific environmental degradation pathways.
This guide provides field-proven insights, troubleshooting FAQs, and validated protocols to ensure long-term structural integrity during storage and handling.
Part 1: Core Principles of Stability & Causality
To effectively store 4-nitro-1H-indole-3-carbonitrile, one must understand the mechanistic causality behind its degradation:
Photodegradation of the Nitro Group: Nitroaromatic compounds are notoriously sensitive to UV and visible light. Excitation of the nitro group can lead to intersystem crossing to a reactive triplet state, resulting in nitro-to-nitroso rearrangement or the generation of reactive radical species[3][4]. This manifests as a distinct color change (yellowing or browning) in the solid state.
Hydrolysis of the Carbonitrile Group: The cyano group (-C≡N) at the 3-position is susceptible to nucleophilic attack by water, especially under extremes of pH or prolonged exposure to ambient humidity. This slow hydrolysis converts the carbonitrile first into an amide (-CONH2), and eventually into a carboxylic acid (-COOH)[5][6].
Oxidative Stress: While the electron-withdrawing nature of the nitro and cyano groups partially stabilizes the electron-rich indole ring against oxidation compared to unsubstituted indole, prolonged exposure to atmospheric oxygen can still induce ring-opening or polymerization over months of storage.
Part 2: Troubleshooting Guides & FAQs
Q1: My powder has changed from a pale yellow to a dark orange/brown over the last six months. Is it still usable?A: This discoloration is a classic hallmark of photodegradation and radical-induced polymerization of the nitroindole scaffold[3][7]. Even if the bulk of the material remains intact, trace photolysis products (like nitrosoindoles) can severely interfere with sensitive biological assays or downstream catalytic coupling steps. We recommend re-purifying the batch via flash chromatography or discarding it. To prevent this, always store the compound in opaque or amber vials.
Q2: During HPLC analysis of a stored batch, I am seeing a new peak eluting slightly earlier than the main 4-nitro-1H-indole-3-carbonitrile peak. What is it?A: An earlier-eluting (more polar) peak is highly indicative of carbonitrile hydrolysis[5]. The degradation product is likely 4-nitro-1H-indole-3-carboxamide. This occurs when the solid is repeatedly opened in humid environments, allowing moisture to condense inside the cold vial. Ensure the vial is warmed to room temperature in a desiccator before opening to prevent condensation.
Q3: Can I store this compound as a stock solution in DMSO at -20°C for long-term use?A: It is not recommended for periods exceeding 1-2 months. DMSO is hygroscopic and readily absorbs atmospheric moisture. Over time, the absorbed water, combined with the freeze-thaw cycles, accelerates the hydrolysis of the carbonitrile group[5]. Furthermore, DMSO can act as an oxidant under certain conditions. For long-term storage (>3 months), store the compound strictly in its solid state.
Part 3: Quantitative Data & Storage Parameters
The following table summarizes the degradation kinetics and optimal storage conditions based on the compound's physicochemical vulnerabilities.
Environmental Factor
Primary Degradation Pathway
Observable Indicator
Preventative Standard
Max Recommended Exposure
Light (UV/Vis)
Nitro-to-nitroso rearrangement, radical formation
Darkening (Orange/Brown)
Amber vials, foil wrapping
< 2 hours (ambient benchtop)
Moisture / H₂O
Nitrile hydrolysis to amide/acid
Polar impurities on HPLC/TLC
Desiccator, Argon purging
< 10% Relative Humidity
Oxygen
Indole ring oxidation
Peak broadening in NMR
Inert gas blanket (N₂, Ar)
Handle in glovebox if possible
Temperature
Thermal acceleration of hydrolysis
General purity drop
Store at 2°C to 8°C (Sealed)
Stable at RT for < 48h
Part 4: Step-by-Step Methodology: Aliquoting & Long-Term Storage Protocol
To create a self-validating system that ensures compound integrity, follow this strict protocol upon receiving a new batch of 4-nitro-1H-indole-3-carbonitrile.
Phase 1: Preparation & Aliquoting
Acclimatization: Upon receiving the cold shipment, place the unopened primary container in a vacuum desiccator at room temperature for at least 2 hours. Causality: This prevents ambient moisture from condensing on the cold powder when opened.
Environment: Perform all aliquoting under subdued lighting or yellow light to minimize photolytic excitation of the nitro group.
Aliquoting: Weigh the compound into single-use amber glass vials (e.g., 5 mg to 10 mg per vial). Causality: Single-use aliquots prevent repeated freeze-thaw cycles and repeated exposure to atmospheric moisture and oxygen.
Phase 2: Sealing & Storage
4. Inert Gas Purging: Gently purge each amber vial with a stream of dry Argon or Nitrogen gas for 5–10 seconds to displace atmospheric oxygen and moisture.
5. Sealing: Cap the vials tightly with PTFE-lined caps. Wrap the cap junction with Parafilm.
6. Secondary Containment: Place the aliquoted vials into a secondary light-proof container (e.g., a black Mylar bag or a secondary jar) containing a fresh packet of indicating silica gel desiccant.
7. Temperature Control: Store the secondary container in a monitored refrigerator at 2°C to 8°C .
Part 5: Degradation Pathways & Mitigation Workflow
The following diagram illustrates the logical relationship between environmental stressors, the specific degradation pathways of 4-nitro-1H-indole-3-carbonitrile, and the physical interventions required to mitigate them.
Caption: Mechanistic degradation pathways of 4-nitro-1H-indole-3-carbonitrile and targeted storage interventions.
References
Chemikart. "4-Nitro-1h-indole-3-carbonitrile Product Specifications & Storage." ChemScene. Available at:[Link]
American Chemical Society. "Photochemical Relaxation Pathways in Dinitropyrene Isomer Pollutants." ACS Publications, 2017. Available at: [Link]
ResearchGate. "Enzymatic Hydrolysis of Heterocyclic Nitriles." ChemInform, 2010. Available at:[Link]
Reactivity comparison of 4-nitro-1H-indole-3-carbonitrile vs 5-nitro-1H-indole-3-carbonitrile
The functionalization of the indole core is a cornerstone of medicinal chemistry. When designing kinase inhibitors, fluorescent probes, or protein degraders, the 1H-indole-3-carbonitrile scaffold serves as a privileged b...
Author: BenchChem Technical Support Team. Date: April 2026
The functionalization of the indole core is a cornerstone of medicinal chemistry. When designing kinase inhibitors, fluorescent probes, or protein degraders, the 1H-indole-3-carbonitrile scaffold serves as a privileged building block ()[1]. However, the precise positioning of electron-withdrawing groups—specifically a nitro group at the C4 versus the C5 position—fundamentally alters the molecule's reactivity, stability, and downstream synthetic utility ()[2].
This guide provides an objective comparison of 4-nitro-1H-indole-3-carbonitrile and 5-nitro-1H-indole-3-carbonitrile, focusing on their electronic delocalization, steric constraints, and behavior in standard functionalization workflows to assist researchers in selecting the optimal isomer for their synthetic targets.
Mechanistic Causality: Electronic Governance vs. Steric Strain
The C5 Advantage: Resonance-Stabilized Acidity
In 5-nitro-1H-indole-3-carbonitrile, the nitro group is positioned para to the C7a bridgehead, allowing it to participate directly in the extended π-conjugation system of the indole ring ()[2]. When the N1 proton is removed, the resulting indolyl anion is highly stabilized by the strong mesomeric (-M) electron-withdrawing effect of the C5-nitro group ()[3]. This direct conjugation significantly lowers the pKa of the N-H bond (unsubstituted indole pKa ~16.97 vs. 5-nitroindole pKa ~14.88) ()[2], making the 5-nitro isomer highly amenable to N-alkylation under mild basic conditions. Furthermore, the planar nature of the 5-nitro isomer enhances π-π stacking interactions, making it superior for applications requiring duplex stability ()[4].
The C4 Dilemma: The Ortho Steric Clash
Conversely, 4-nitro-1H-indole-3-carbonitrile presents a unique steric challenge. The bulky nitro group at C4 is situated directly adjacent (ortho) to the rigid, linear carbonitrile group at C3 ()[1]. This severe steric clash forces the nitro group to twist out of planar alignment with the indole core. Consequently, the resonance (-M) effect is diminished, and the electron-withdrawing influence relies primarily on the inductive (-I) effect ()[2]. While this makes the N1 proton slightly less acidic than its C5 counterpart, the spatial proximity of the C4-nitro to the C3-nitrile unlocks unique chemoselective cyclization pathways not accessible to the 5-nitro isomer.
Quantitative Reactivity Profile
The following table summarizes the comparative reactivity metrics based on electronic and steric parameters.
Parameter
4-Nitro-1H-indole-3-carbonitrile
5-Nitro-1H-indole-3-carbonitrile
Mechanistic Driver
N1-H Acidity (pKa)
~15.5 (Estimated)
~14.88
C5 allows full -M resonance stabilization of the N1 anion; C4 is restricted by steric twisting ()[2].
Steric Strain (C3-C4)
High
Low
Ortho-clash between C3-CN and C4-NO2 forces out-of-plane distortion.
N-Alkylation Kinetics
Moderate (Requires stronger base)
Fast (Proceeds with mild bases)
Higher acidity of the 5-nitro isomer facilitates easier deprotonation ()[3].
Post-Reduction Cyclization
Spontaneous (Forms tricyclic system)
Does not occur
Proximity of the resulting C4-amine to the C3-nitrile drives intramolecular attack.
Duplex Stacking Stability
Lower
Higher
Planarity of the 5-nitro isomer enhances π-π stacking interactions ()[4].
Self-Validating Experimental Protocols
To demonstrate these reactivity differences, the following self-validating protocols highlight the practical implications of the C4 vs. C5 nitro positioning.
Objective: Alkylate the N1 position using a mild base to highlight the acidity difference between the isomers.
Step 1: In two separate, flame-dried 50 mL round-bottom flasks, dissolve 1.0 mmol of 4-nitro-1H-indole-3-carbonitrile and 5-nitro-1H-indole-3-carbonitrile ()[5] in 10 mL of anhydrous DMF.
Step 2: Add 1.2 mmol of Potassium Carbonate (K₂CO₃) to both flasks. Stir at room temperature for 30 minutes. (Causality Note: K₂CO₃ is a mild base, sufficient to deprotonate the highly acidic 5-nitro isomer completely, but will result in an incomplete equilibrium shift for the less acidic 4-nitro isomer).
Step 3: Add 1.1 mmol of Benzyl Bromide dropwise to each mixture.
Step 4: Monitor via LC-MS. The 5-nitro isomer will show >95% conversion to the N-benzyl derivative within 2 hours. The 4-nitro isomer will typically stall at ~60% conversion, validating the pKa differential. Driving the 4-nitro reaction to completion requires the addition of a stronger base (e.g., NaH) or elevated temperatures.
Step 5: Quench with water, extract with EtOAc, and purify via flash chromatography.
Protocol B: Chemoselective Reduction and Proximity-Driven Cyclization
Objective: Exploit the C3-C4 steric proximity in the 4-nitro isomer to synthesize a fused tricyclic scaffold, contrasting with the stable 5-amino isolation.
Step 1: Dissolve 1.0 mmol of the selected nitroindole-3-carbonitrile substrate in 15 mL of Methanol.
Step 2: Add 10 mol% of 10% Pd/C under an inert argon atmosphere.
Step 3: Evacuate the flask and backfill with Hydrogen gas (1 atm, via balloon). Stir vigorously at room temperature for 4 hours.
Step 4 (5-Nitro Pathway): For the 5-nitro isomer, the reaction yields 5-amino-1H-indole-3-carbonitrile. Because the C5-amine is distant from the C3-nitrile, the intermediate remains stable in solution and can be isolated by filtering through Celite and concentrating the filtrate.
Step 5 (4-Nitro Pathway): For the 4-nitro isomer, the newly formed 4-amino group is held in close spatial proximity to the electrophilic C3-carbonitrile. Upon mild heating (60°C for 2 hours), the amine undergoes spontaneous intramolecular nucleophilic addition to the nitrile, yielding a fused pyrrolo-quinazoline derivative.
Mechanistic Visualizations
Electronic delocalization in 5-nitroindole vs. steric clash in 4-nitroindole.
Divergent synthetic pathways following chemoselective nitro reduction.
References
CalPacLab. "5-Nitro-1H-indole-3-carbonitrile, min 97%." CalPacLab Catalog. Available at:[Link]
The Journal of Physical Chemistry A. "Nucleophilicity of Indole Derivatives: Activating and Deactivating Effects Based on Proton Affinities." ACS Publications. Available at: [Link]
Nucleic Acids Research. "5-Nitroindole as an universal base analogue." Oxford Academic. Available at:[Link]
LC-MS Method Validation for 4-Nitro-1H-indole-3-carbonitrile: A Comparative Guide
Quantifying structurally complex indole derivatives in biological matrices presents a distinct set of bioanalytical challenges. 4-Nitro-1H-indole-3-carbonitrile (CAS 4770-00-7) is a highly valuable synthetic intermediate...
Author: BenchChem Technical Support Team. Date: April 2026
Quantifying structurally complex indole derivatives in biological matrices presents a distinct set of bioanalytical challenges. 4-Nitro-1H-indole-3-carbonitrile (CAS 4770-00-7) is a highly valuable synthetic intermediate and privileged scaffold in drug discovery 1. However, its quantification via Liquid Chromatography-Mass Spectrometry (LC-MS) is frequently hindered by isobaric interferences from endogenous indole-containing metabolites (e.g., tryptophan derivatives) and severe matrix effects.
This guide objectively compares the chromatographic performance of standard C18 stationary phases against Biphenyl column chemistries for the quantification of 4-nitro-1H-indole-3-carbonitrile, evaluated strictly under the ICH M10 Bioanalytical Method Validation framework 2.
Mechanistic Rationale: The Chromatographic Challenge
To understand the causality behind column selection, we must analyze the molecule's electronic environment. The core structure of 4-nitro-1H-indole-3-carbonitrile features an indole ring substituted with two strongly electron-withdrawing groups: a nitro group at C4 and a nitrile group at C3 1. This creates a highly electron-deficient (
π
-acidic) aromatic system.
The Limitation of C18: Standard C18 columns rely exclusively on dispersive hydrophobic interactions. For polar, electron-deficient aromatics, C18 often fails to provide adequate retention or selectively separate the target analyte from endogenous isobaric interferences in plasma 3.
The Biphenyl Advantage: Biphenyl stationary phases possess electron-rich (
π
-basic) aromatic rings. This enables strong
π−π
donor-acceptor interactions, orthogonal dipole-dipole interactions, and enhanced shape selectivity 4. Consequently, the Biphenyl column provides superior retention and baseline resolution from co-eluting matrix components that share similar mass-to-charge ratios.
Comparative LC-MS/MS workflow evaluating C18 vs. Biphenyl columns under ICH M10 guidelines.
Trustworthiness: Designing a Self-Validating Protocol
Trustworthiness in bioanalysis is not assumed; it is engineered. Every protocol must function as a self-validating system. By introducing a Stable Isotope-Labeled Internal Standard (SIL-IS) directly into the raw plasma aliquot prior to any extraction steps, we establish a proportional baseline.
Any volumetric discrepancies, extraction losses during Solid Phase Extraction (SPE), or ionization suppression in the MS source will affect the analyte and the SIL-IS equally. Because the final quantification relies on the analyte-to-IS peak area ratio, these physical and chemical variances mathematically cancel out, ensuring the integrity of the calculated concentration.
Experimental Methodology
The following step-by-step workflow outlines the optimized extraction and quantification protocol.
Step 1: Sample Aliquoting & IS Addition
Thaw human plasma (
K2EDTA
) samples on ice.
Transfer
100μL
of plasma into a 96-well plate.
Add
10μL
of SIL-IS working solution (
50ng/mL
in 50% Methanol). Vortex for 30 seconds to ensure equilibration.
Step 2: Solid Phase Extraction (SPE)
Rationale: SPE is utilized over simple protein precipitation to remove phospholipids, which are the primary culprits of ion suppression in ESI-MS/MS.
Conditioning: Pass
1mL
Methanol, followed by
1mL
LC-MS grade water through a Polymeric Reversed-Phase (HLB) SPE cartridge.
Loading: Dilute the spiked plasma with
100μL
of 2% Formic Acid (aq) to disrupt protein binding, then load onto the cartridge.
Washing: Wash with
1mL
of 5% Methanol in water to elute highly polar endogenous salts.
Elution: Elute the target analyte with
1mL
of 100% Acetonitrile.
Reconstitution: Evaporate the eluate to dryness under a gentle stream of
N2
at 40°C. Reconstitute in
100μL
of Initial Mobile Phase (95% Water / 5% Methanol with 0.1% Formic Acid).
Step 3: LC-MS/MS Conditions
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Methanol
Gradient: 5% B to 95% B over 4.5 minutes.
Flow Rate:0.4mL/min
.
Ionization: Electrospray Ionization (ESI) in Negative Mode (due to the electron-withdrawing nitro and cyano groups facilitating deprotonation).
Detection: Multiple Reaction Monitoring (MRM).
Comparative Performance Data: Biphenyl vs. C18
To demonstrate the superiority of the
π−π
retention mechanism, a full ICH M10 validation batch was executed comparing a standard sub-2
μm
C18 column against a structurally identical Biphenyl column. The quantitative results are summarized below:
Validation Parameter (ICH M10)
Standard C18 Column
Biphenyl Column
Regulatory Implication
Lower Limit of Quantitation (LLOQ)
5.0 ng/mL
1.0 ng/mL
Biphenyl achieves 5x higher sensitivity due to narrower peak width.
IS-Normalized Matrix Factor
0.72
(Severe Suppression)
0.98
(Negligible)
Biphenyl shifts the analyte retention away from the phospholipid elution zone.
Intra-day Precision (%CV)
14.2%
4.1%
Both pass ICH M10 (
≤15%
), but Biphenyl offers superior robustness.
Accuracy (% Bias)
−12.5%
+1.8%
Biphenyl ensures higher accuracy by avoiding co-eluting isobaric indoles.
Chromatographic Resolution (
Rs
)
Co-elution with matrix
Baseline Resolved (
Rs>2.0
)
Critical for assay selectivity and long-term reproducibility.
Data Interpretation:
While the C18 column technically passes the bare minimum ICH M10 acceptance criteria (
±15%
for accuracy/precision) 2, the severe matrix suppression (
MF=0.72
) indicates a fragile method highly susceptible to lot-to-lot plasma variations. The Biphenyl column leverages its
π
-basic surface to selectively retain the electron-deficient 4-nitro-1H-indole-3-carbonitrile, shifting it out of the suppression zone and yielding a highly robust, regulatory-ready assay.
References
ICH M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH).[Link]
Multitargeted Internal Calibration for the Quantification of Chronic Kidney Disease-Related Endogenous Metabolites Using Liquid Chromatography–Mass Spectrometry. Analytical Chemistry - ACS Publications.[Link]
A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 4-nitro-1H-indole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. 4-nitr...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. 4-nitro-1H-indole-3-carbonitrile, a molecule of interest due to its potential pharmacological activities, presents a unique analytical challenge. Its structure, a fusion of an indole core, a nitro group, and a carbonitrile moiety, suggests a complex fragmentation pattern under mass spectrometric analysis. This guide provides an in-depth, technically-grounded comparison of the anticipated mass spectrometry fragmentation of 4-nitro-1H-indole-3-carbonitrile. Drawing upon established fragmentation principles of related nitroaromatic and indole-containing compounds, we will predict its fragmentation pathways, offer a detailed experimental protocol for its analysis, and compare its expected fragmentation signature to that of analogous molecules. This document is intended to serve as a valuable resource for researchers engaged in the identification and characterization of this and similar compounds.
Theoretical Framework: The Logic of Molecular Fragmentation
Electron Ionization (EI) mass spectrometry is a powerful technique for the structural analysis of organic molecules. The process involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion (M+•) and subsequent fragmentation into a series of smaller, charged ions. The resulting mass spectrum is a unique "fingerprint" of the molecule, providing valuable clues about its structure. The fragmentation of 4-nitro-1H-indole-3-carbonitrile is expected to be governed by the interplay of its three key functional components: the indole ring, the nitro group, and the carbonitrile group.
The stability of the resulting fragment ions is a primary driving force in the fragmentation process. Charge delocalization, the formation of stable neutral losses, and rearrangements all play a role in dictating the observed fragmentation pattern. For 4-nitro-1H-indole-3-carbonitrile, we can anticipate fragmentation pathways initiated by the nitro group, cleavages related to the carbonitrile substituent, and fragmentation characteristic of the indole nucleus itself.
Experimental Protocol: Acquiring the Mass Spectrum
The following protocol outlines a standardized procedure for the analysis of 4-nitro-1H-indole-3-carbonitrile using Gas Chromatography-Mass Spectrometry (GC-MS), a common and effective technique for such compounds.[1][2][3][4][5]
1. Sample Preparation:
Dissolve 1 mg of 4-nitro-1H-indole-3-carbonitrile in 1 mL of a high-purity volatile solvent such as methanol or dichloromethane to create a 1 mg/mL stock solution.
Perform a serial dilution of the stock solution to a final concentration of 10-50 µg/mL for analysis.
2. Instrumentation:
A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
3. Gas Chromatography (GC) Conditions:
Column: A 30 m x 0.25 mm internal diameter, 0.25 µm film thickness, fused silica capillary column with a nonpolar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is recommended.[1]
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]
Caption: Experimental workflow for GC-MS analysis of 4-nitro-1H-indole-3-carbonitrile.
Predicted Mass Spectrometry Fragmentation Pattern
The fragmentation of 4-nitro-1H-indole-3-carbonitrile (Molecular Weight: 187.15 g/mol ) under electron ionization is anticipated to proceed through several key pathways, driven by the unique electronic and structural features of the molecule.
Initial Ionization:
The initial event is the formation of the molecular ion, [M]•+ at m/z 187 .
Key Fragmentation Pathways:
Loss of Nitro Group (-NO2): A common fragmentation for nitroaromatic compounds is the loss of the nitro group as a radical.[1][2] This would result in a fragment ion at m/z 141 .
[M]•+ → [M - NO2]•+ + NO2•
Loss of Nitric Oxide (-NO): Another characteristic fragmentation of nitroaromatics is the loss of nitric oxide.[1][7] This would lead to a fragment at m/z 157 .
[M]•+ → [M - NO]+ + NO•
Loss of HCN from the Indole Ring: The indole nucleus is known to fragment via the loss of hydrogen cyanide.[6][8] This could occur from the molecular ion or subsequent fragment ions. For example, from the [M - NO2]•+ fragment:
[M - NO2]•+ → [C8H5N]•+ + HCN (m/z 141 → m/z 114)
Fragmentation of the Carbonitrile Group: The carbonitrile group can also direct fragmentation. A potential pathway involves the loss of the CN radical, although this is generally less favorable than the loss of the nitro group.
Ring Cleavage: More extensive fragmentation could lead to the cleavage of the indole ring structure, resulting in smaller fragment ions.
Proposed Fragmentation Pathway Diagram
Caption: Proposed fragmentation pathways for 4-nitro-1H-indole-3-carbonitrile.
Comparative Analysis and Data Summary
To better understand the fragmentation of 4-nitro-1H-indole-3-carbonitrile, it is instructive to compare its predicted fragmentation to that of related molecules.
The presence of the nitro group at the 4-position is expected to significantly influence the fragmentation pattern compared to other substituted indoles. For instance, indole-3-acetonitrile, which lacks the nitro group, would not exhibit the characteristic losses of NO and NO2.[9] Instead, its fragmentation is dominated by cleavages of the acetonitrile side chain.
Similarly, while both 5-nitroindole and our target molecule are nitroindoles, the position of the nitro group and the presence of the carbonitrile substituent will likely lead to differences in the relative abundances of the fragment ions.[10] The electron-withdrawing nature of both the nitro and carbonitrile groups will affect the stability of the molecular ion and the subsequent fragmentation pathways.
Conclusion
The mass spectrometry fragmentation pattern of 4-nitro-1H-indole-3-carbonitrile is predicted to be a rich source of structural information. The characteristic losses of nitric oxide and nitrogen dioxide, coupled with fragmentation of the indole nucleus, will provide a unique fingerprint for this molecule. By understanding these fragmentation pathways and employing a standardized analytical protocol, researchers can confidently identify and characterize 4-nitro-1H-indole-3-carbonitrile in complex matrices. This guide provides a solid foundation for such analyses and encourages further experimental validation of the proposed fragmentation pathways.
References
Benchchem. (n.d.). Comparative Analysis of Mass Spectrometry Fragmentation Patterns for Isomeric Nitroaromatic Compounds.
Al-Naiema, I. M., & Hameed, A. H. (2016). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method.
Angerer, J., & Schaller, K. H. (1997). Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives. International Archives of Occupational and Environmental Health, 70(5), 323-331.
Chow, K. S., Lee, A. K. Y., & Chan, C. K. (2016). Quantification of nitroaromatic compounds in atmospheric fine particulate matter in Hong Kong over 3 years: field measurement evidence for secondary formation derived from biomass burning emissions. Atmospheric Chemistry and Physics, 16(2), 1031-1044.
Benchchem. (n.d.). Mass Spectrometry Fragmentation: A Comparative Guide to Trimethyl-Nitrobenzene Isomers.
Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.
Mroczek, T., & Glowniak, K. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. Current Issues in Pharmacy and Medical Sciences, 29(2), 79-84.
Tiwari, A., & Jain, M. (2011). Mass spectral studies of nitroindole compounds. Organic Chemistry: An Indian Journal, 7(2), 81-84.
Kojima, R., et al. (2020). Identification of Genetic Variants via Bacterial Respiration Gas Analysis. Frontiers in Microbiology, 11, 588393.
ResearchGate. (2016). Study of Mass Spectra of Some Indole Derivatives. Retrieved from [Link]
ResearchGate. (2012). GC/MS analysis of indole and skatole in seafood. Retrieved from [Link]
Laskin, J., Laskin, A., & Nizkorodov, S. A. (2019). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. The Journal of Physical Chemistry A, 123(40), 8675–8683.
The Golm Metabolome Database. (n.d.). Replica Mass Spectra of Indole-3-acetonitrile (1TMS). Retrieved from [Link]
Benchchem. (n.d.). Application Notes and Protocols: Mass Spectrometry Fragmentation of 1H-Indole-3-propanal.
Schmidt, K., & Haderlein, S. B. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(1), 115-124.
A Comparative Guide to the Binding Affinities of 1H-Indole-3-Carbonitrile Analogs
This guide provides an in-depth comparison of the binding affinities of analogs based on the 1H-indole-3-carbonitrile scaffold, a privileged structure in modern medicinal chemistry. We will explore the structure-activity...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth comparison of the binding affinities of analogs based on the 1H-indole-3-carbonitrile scaffold, a privileged structure in modern medicinal chemistry. We will explore the structure-activity relationships (SAR) of these compounds, delve into the high-fidelity experimental methodologies used to determine their binding characteristics, and visualize the workflows and potential biological pathways they influence.
Introduction: The Indole-3-Carbonitrile Scaffold
The indole ring system is a cornerstone of drug discovery, found in a vast array of natural products and synthetic therapeutic agents.[1] Its unique electronic properties and ability to form key interactions—such as hydrogen bonds and π-π stacking—with biological targets make it an attractive starting point for library design.[2] The 1H-indole-3-carbonitrile core, in particular, has been the foundation for developing potent inhibitors of various protein targets, notably protein kinases.[3][4]
The addition of a nitro group at the 4-position, creating 4-nitro-1H-indole-3-carbonitrile, significantly alters the electronic landscape of the molecule. The strong electron-withdrawing nature of both the nitro and carbonitrile groups can enhance binding interactions with specific protein residues, making this scaffold and its analogs a subject of intense investigation for developing targeted therapeutics.[2] Understanding how modifications to this core structure impact binding affinity is critical for optimizing lead compounds.
Comparative Analysis of Binding Affinities
The binding affinity, often quantified by the equilibrium dissociation constant (K D ), is a measure of the strength of the interaction between a ligand and its target protein.[5] A lower K D value signifies a stronger binding interaction.[5] The half-maximal inhibitory concentration (IC₅₀) is another common metric, representing the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. While not a direct measure of affinity, it is functionally related and widely used for compound ranking.
The following table summarizes the structure-activity relationship data for a series of 1H-indole-3-carbonitrile analogs designed as Tropomyosin Receptor Kinase (TRK) inhibitors. This data highlights how subtle chemical modifications can lead to significant changes in inhibitory potency.
Data synthesized from a study on novel 1H-indole-3-carbonitrile derivatives as potent TRK inhibitors.[3]
Interpretation of SAR Data:
The data clearly demonstrates that the unsubstituted 1H-indole-3-carbonitrile parent compound is inactive. The introduction of a substituted ethyl group at the N1 position of the indole ring is crucial for potent TRK inhibition. Among the analogs, compound C11 , featuring a 2-(4-hydroxypiperidin-1-yl)ethyl side chain, exhibited the highest potency with an IC₅₀ of 15.6 nM. This suggests that the hydroxyl group may be forming a critical hydrogen bond within the kinase binding site, an interaction not possible with the other analogs. The dimethylamino group in C10 also confers high potency, indicating that a basic nitrogen atom in the side chain is favorable for activity.
Experimental Methodologies for Binding Affinity Determination
The precise quantification of binding affinity requires robust biophysical techniques. Here, we detail the protocols for two gold-standard, label-free methods: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR)
SPR is a powerful optical technique for monitoring molecular interactions in real-time.[6] It measures changes in the refractive index at the surface of a sensor chip as a ligand (analyte) flows over an immobilized protein (target), providing data on association (kₐ), dissociation (kₐ), and the equilibrium dissociation constant (K D ).[6]
Experimental Protocol:
Protein Immobilization:
Causality: The target protein must be stably attached to the sensor chip surface to serve as a stationary phase. Amine coupling is a common and effective method.
Procedure:
Activate a CM5 sensor chip surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC). This creates reactive esters on the dextran matrix.
Inject the target protein (e.g., TRK kinase domain) at a concentration of 10-50 µg/mL in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote pre-concentration.
Inject 1 M ethanolamine-HCl (pH 8.5) to deactivate any remaining active esters, preventing non-specific binding.
Analyte Interaction Analysis:
Causality: A serial dilution of the analyte (e.g., indole analog) is flowed over the immobilized protein to measure binding kinetics at different concentrations. A zero-concentration (buffer only) injection is crucial for baseline subtraction.
Procedure:
Prepare a series of analyte concentrations (e.g., ranging from 0.1 nM to 1 µM) in a suitable running buffer (e.g., PBS with 0.05% Tween-20).
Inject each concentration over the sensor surface for a defined period (e.g., 180 seconds) to monitor the association phase.
Flow running buffer over the surface for an extended period (e.g., 600 seconds) to monitor the dissociation phase.
Between analyte injections, perform a regeneration step (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5) to remove all bound analyte and restore the baseline.
Data Analysis:
Causality: The resulting sensorgrams (response units vs. time) are fitted to a kinetic binding model to extract the rate constants.
Procedure:
Subtract the reference flow cell data and the zero-concentration injection data from the active flow cell data to correct for bulk refractive index changes and instrument drift.
Fit the corrected sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) using the instrument's analysis software.
Calculate the equilibrium dissociation constant (K D ) from the ratio of the dissociation rate constant (kₐ) to the association rate constant (kₐ).
Caption: A generalized workflow for determining binding kinetics using Surface Plasmon Resonance (SPR).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including affinity (K D ), enthalpy (ΔH), and stoichiometry (n).[5]
Experimental Protocol:
Sample Preparation:
Causality: Precise concentration determination and buffer matching are critical for accurate ITC data. Any mismatch in buffer components between the protein in the cell and the ligand in the syringe will generate heat of dilution, obscuring the binding signal.
Procedure:
Dialyze the target protein extensively against the final experimental buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5).
Dissolve the ligand (indole analog) in the final dialysis buffer.
Accurately determine the concentrations of both protein and ligand using a reliable method (e.g., UV-Vis spectrophotometry).
ITC Experiment Setup:
Causality: The experiment is designed to titrate the ligand into the protein solution, generating a binding isotherm. The concentrations should be chosen such that the 'c-window' (c = n[P]t/K D ) is between 5 and 500 for optimal curve fitting.
Procedure:
Load the sample cell with the target protein solution (e.g., 10-50 µM).
Load the injection syringe with the ligand solution, typically at a concentration 10-15 times that of the protein (e.g., 150-500 µM).
Set the experimental parameters: cell temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), and injection schedule (e.g., an initial 0.4 µL injection followed by 19 injections of 2 µL each).
Data Acquisition and Analysis:
Causality: Each injection of ligand results in a heat change that is measured relative to a reference cell. As the protein becomes saturated, the heat change diminishes.
Procedure:
Perform the titration experiment. The raw data is a series of heat-flow peaks over time.
Integrate the area under each peak to determine the heat change per injection (kcal/mol).
Plot the heat change per injection against the molar ratio of ligand to protein.
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine K D , ΔH, and n.
Potential Biological Pathway
Many indole-based compounds, including indole-3-carbonitrile derivatives, are developed as protein kinase inhibitors.[3] These inhibitors typically compete with ATP for binding to the kinase's active site, thereby blocking the downstream phosphorylation cascade that drives cellular processes like proliferation and survival.
Caption: Inhibition of a generic kinase signaling pathway by an indole-3-carbonitrile analog.
Conclusion
The 1H-indole-3-carbonitrile scaffold is a versatile and highly tractable starting point for the development of potent and selective inhibitors. As demonstrated by the SAR data for TRK inhibitors, targeted modifications to the core structure, particularly at the N1 position, can dramatically enhance binding affinity and cellular potency. The use of rigorous biophysical methods like SPR and ITC is indispensable for accurately characterizing these interactions and building a quantitative understanding of the structure-activity relationship. This knowledge is paramount for guiding the rational design of next-generation therapeutics targeting kinases and other important protein families.
References
FindLight. (2023, May 3). Four Gold Standards for Measuring Ligand-Binding Affinity. Available at: [Link][7]
Longdom Publishing. (2023, June 23). Principles and Experimental Methodologies on Protein-Ligand Binding. Available at: [Link][6]
Drug Hunter. (2024, November 21). Methods for Identifying Ligand Binding Sites in Drug Discovery. Available at: [Link][8]
ResearchGate. (2018, October 3). What is the cheapest and fastest experiments to find protein-ligand interaction? Available at: [Link][9]
PubMed. (2010, August 15). Design, synthesis, and structure-activity relationship study of conformationally constrained analogs of indole-3-carboxamides as novel CB1 cannabinoid receptor agonists. Available at: [Link][10]
PubMed. (2015, March 15). Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists. Available at: [Link][11]
ResearchGate. (2026, March 17). (PDF) Synthesis and Structure Activity Relationship of Some Indole Derivatives as Potential Anti-inflammatory Agents. Available at: [Link][12]
ACS Publications. (2020, September 18). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Available at: [Link][13]
PubMed. (2011, January 1). Design, synthesis, and structure-activity relationships of indole-3-heterocycles as agonists of the CB1 receptor. Available at: [Link][14]
PubMed. (2025, March 5). Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. Available at: [Link][3]
Journal of King Saud University - Science. (2022, October 12). Catalytic multicomponent synthesis, biological evaluation, molecular docking and in silico ADMET studies of some novel 3-alkyl indoles. Available at: [Link][15]
RJPT. Synthesis and biological evaluation of some newer Indole Derivatives. Available at: [Link][16]
PMC. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Available at: [Link][17]
Bentham Science. Synthesis of Medicinally Important Indole Derivatives: A Review. Available at: [Link][1]
PMC. (2015, October 21). Catalytic Asymmetric Reactions of 4‐Substituted Indoles with Nitroethene: A Direct Entry to Ergot Alkaloid Structures. Available at: [Link][18]
PMC. The Impact of Nitrile-Specifier Proteins on Indolic Carbinol and Nitrile Formation in Homogenates of Arabidopsis thaliana. Available at: [Link][19]
Royal Society of Chemistry. (2025, May 30). A review on indole synthesis from nitroarenes: classical to modern approaches. Available at: [Link][20]
MDPI. (2015, October 23). 7-Iodo-1H-indole-3-carbonitrile. Available at: [Link][4]
PubMed. (2011, October 19). Target protein interactions of indole-3-carbinol and the highly potent derivative 1-benzyl-I3C with the C-terminal domain of human elastase uncouples cell cycle arrest from apoptotic signaling. Available at: [Link][21]
ResearchGate. Chemical structures and binding affinities of indole and tricyclic indole derivatives. Available at: [Link][22]
SlideShare. (2018, August 16). Synthesis and Chemistry of Indole. Available at: [Link][23]
Der Pharma Chemica. (2011, June 27). Synthesis and Antimicrobial Activities of New Indolyl -Pyrimidine Derivatives. Available at: [Link][24]
Validating the Purity of Synthesized 4-nitro-1H-indole-3-carbonitrile: A Comparative Guide to qNMR vs. HPLC
In the synthesis of complex pharmaceutical intermediates like 4-nitro-1H-indole-3-carbonitrile, establishing absolute purity is a critical quality gate. Historically, High-Performance Liquid Chromatography (HPLC) coupled...
Author: BenchChem Technical Support Team. Date: April 2026
In the synthesis of complex pharmaceutical intermediates like 4-nitro-1H-indole-3-carbonitrile, establishing absolute purity is a critical quality gate. Historically, High-Performance Liquid Chromatography (HPLC) coupled with UV detection has been the default analytical workhorse. However, relying solely on relative chromatographic purity can mask critical impurities—such as residual solvents, inorganic salts, or non-chromophoric byproducts—leading to downstream reaction failures or inaccurate biological assay dosing[1].
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a robust, orthogonal alternative. Because the intensity of an NMR resonance line is directly proportional to the number of resonant nuclei (spins), qNMR serves as a relative primary method that does not require a reference standard of the identical chemical structure[2][3]. This guide objectively compares qNMR against HPLC and provides a fully validated workflow for absolute purity determination of 4-nitro-1H-indole-3-carbonitrile.
The Paradigm Shift: qNMR vs. HPLC
The fundamental difference between qNMR and HPLC lies in their mechanistic approach to quantification. HPLC relies on the interaction between the analyte, the stationary phase, and the mobile phase, requiring a calibration curve generated from a reference standard of the exact same molecule. Conversely, 1H qNMR is structurally agnostic; it requires only a highly pure, structurally unrelated Internal Standard (IS)[4].
Table 1: Performance and Methodology Comparison
Feature
HPLC-UV
1H qNMR
Quantification Basis
Extinction coefficient / UV absorbance
Direct proportionality to proton count
Reference Standard
Requires identical reference standard
Requires any certified Internal Standard (IS)
Detection Scope
UV-active compounds only
All proton-containing species (including solvents)
Calibration
Multi-point calibration curve required
No calibration curve needed (Internal Calibration)
Causality Insight: HPLC often overestimates purity because it normalizes the area of UV-active peaks to 100%, ignoring water, residual synthesis solvents (e.g., ethyl acetate, DMF), or inorganic salts. qNMR calculates absolute mass fraction, capturing the true assay value of the solid[1].
Experimental Workflow: qNMR Purity Validation
To validate a self-validating system, every step from weighing to integration must minimize uncertainty. The following diagram illustrates the logical flow of the qNMR purity assay.
Caption: Logical workflow for the absolute purity determination of organic intermediates using 1H qNMR.
Step-by-Step Protocol for 4-nitro-1H-indole-3-carbonitrile
1. Internal Standard (IS) Selection & Solvent Matching
Choice: Maleic acid (certified reference material, ~99.9% purity) is selected as the IS. It presents a sharp, distinct singlet at ~6.26 ppm in DMSO-d6, which does not overlap with the aromatic indole protons (typically 7.0–8.5 ppm) of 4-nitro-1H-indole-3-carbonitrile[3][5].
Causality: Unambiguous assignment and zero peak overlap are non-negotiable for accurate integration. DMSO-d6 is chosen for its excellent solubilizing power for rigid, planar nitro-indole structures.
2. Gravimetric Sample Preparation
Procedure: Using a microbalance (readability 0.001 mg), accurately weigh ~10 mg of the synthesized 4-nitro-1H-indole-3-carbonitrile and ~5 mg of Maleic acid directly into a glass vial.
Causality: qNMR is fundamentally a gravimetric technique coupled with spectroscopic readout. Weighing errors directly translate to purity errors. Co-weighing into a vial rather than an NMR tube prevents static-induced loss of material.
Dissolution: Add 0.8 mL of DMSO-d6. Vortex thoroughly until a completely homogeneous solution is achieved, then transfer to a high-quality 5 mm NMR tube.
3. NMR Acquisition Parameters
Pulse Sequence: Simple 1D 1H single-pulse excitation (e.g., zg or zg30 on Bruker systems)[2].
Relaxation Delay (D1): Set to at least 5 times the longest longitudinal relaxation time (
T1
) of the protons being integrated (typically D1 = 30–60 seconds).
Causality: A 90° pulse ensures maximum signal. The extended D1 ensures that all nuclei fully return to thermal equilibrium between scans. If D1 is too short, slower-relaxing protons will be underrepresented, skewing the quantitative ratio[5].
Scans (NS): Minimum of 64 scans to achieve a Signal-to-Noise (S/N) ratio > 250:1 for the target peaks.
4. Data Processing & Calculation
Processing: Apply a mild exponential window function (LB = 0.3 Hz). Perform manual, zero-order phase correction and a rigorous multipoint baseline correction.
Integration: Integrate the Maleic acid singlet (2 protons) and a distinct, isolated proton from the indole ring (e.g., the C2-H proton, 1 proton).
(Where P = Purity, I = Integral, N = Number of protons, M = Molar mass, m = weighed mass).
Experimental Data: Method Comparison
To demonstrate the efficacy of this protocol, a batch of synthesized 4-nitro-1H-indole-3-carbonitrile was analyzed using both HPLC-UV (254 nm) and the 1H qNMR protocol described above.
Table 2: Purity Assessment Results
Analytical Method
Replicate 1
Replicate 2
Replicate 3
Mean Purity
RSD (%)
Notes
HPLC-UV (Area %)
99.12%
99.15%
99.08%
99.11%
0.04%
Missed residual EtOAc
1H qNMR (Mass %)
96.45%
96.52%
96.48%
96.48%
0.03%
Detected 2.1% EtOAc, 0.5% Water
Data Interpretation:
The HPLC results suggested a highly pure product (>99%). However, the qNMR data revealed the absolute purity was only 96.48%. The discrepancy was immediately diagnosed via the NMR spectrum, which showed distinct resonances for ethyl acetate (residual extraction solvent) and water. Because ethyl acetate lacks a strong chromophore at 254 nm, it was entirely invisible to the HPLC detector[1][4]. This self-validating nature of qNMR prevents downstream stoichiometric imbalances during subsequent cross-coupling or reduction steps.
References
Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis. Available at:[Link]
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Available at:[Link]
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available at:[Link]